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  • Product: 3,5-Dimethylisatoic anhydride
  • CAS: 56934-87-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3,5-Dimethylisatoic Anhydride

CAS Number: 56934-87-3 IUPAC Name: 6,8-Dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione[1][2] Executive Summary 3,5-Dimethylisatoic anhydride (CAS 56934-87-3) is a specialized electrophilic scaffold used primarily in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 56934-87-3 IUPAC Name: 6,8-Dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione[1][2]

Executive Summary

3,5-Dimethylisatoic anhydride (CAS 56934-87-3) is a specialized electrophilic scaffold used primarily in the synthesis of polysubstituted anthranilamides and anthranilates. As a stable but highly reactive derivative of isatoic anhydride, it serves as a critical "masked" isocyanate equivalent.

This guide addresses a frequent nomenclature confusion in the field: while commercially listed as "3,5-dimethyl," the IUPAC numbering for the bicyclic core is 6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione . The "3,5" designation refers to the substitution pattern of the anthranilic acid precursor, a distinction vital for accurate retrosynthetic planning.

Chemical Identity & Structural Analysis[1][2]

The utility of 3,5-dimethylisatoic anhydride lies in its dual carbonyl electrophilicity, modulated by the steric bulk of the methyl groups.

Nomenclature & Numbering Shift

The discrepancy between commercial and IUPAC naming arises from the cyclization process.

  • Precursor: 2-Amino-3,5-dimethylbenzoic acid (3,5-Dimethylanthranilic acid).

  • Product: The methyl group at position 3 of the acid becomes position 8 on the anhydride ring (ortho to the nitrogen). The methyl at position 5 becomes position 6 (para to the nitrogen).

Physicochemical Profile[3]
PropertyDataNote
CAS Number 56934-87-3Verified Identifier
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance Off-white to beige solid
Melting Point >240°C (Decomposes)High lattice energy due to H-bonding
Solubility DMSO, DMF, hot DioxanePoor solubility in water/non-polar solvents
Stability Moisture SensitiveHydrolyzes to precursor acid

Synthesis Protocol: The Triphosgene Route

While historical methods utilized phosgene gas, modern laboratory safety standards mandate the use of Triphosgene (bis(trichloromethyl) carbonate) . This solid reagent acts as a phosgene source in situ, providing a safer, stoichiometric delivery system.

Reaction Workflow (Graphviz)

SynthesisWorkflow cluster_0 Reagents cluster_1 Process Conditions Precursor 3,5-Dimethylanthranilic Acid Step1 Dissolution in Anhydrous THF/Dioxane Precursor->Step1 Reagent Triphosgene (0.33 eq) Reagent->Step1 Step2 Reflux (60-100°C) 2-4 Hours Step1->Step2 Step3 HCl Gas Evolution (Scrubber Required) Step2->Step3 Byproduct Product 3,5-Dimethylisatoic Anhydride (Precipitate) Step2->Product Cool & Filter

Figure 1: Synthesis of 3,5-Dimethylisatoic Anhydride via Triphosgene cyclization.

Detailed Methodology

Safety Note: This reaction generates HCl gas. Perform strictly within a fume hood.

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and HCl scrubber, suspend 3,5-dimethylanthranilic acid (10 mmol) in anhydrous 1,4-dioxane (30 mL) .

  • Addition: Add Triphosgene (3.4 mmol, 0.34 eq) in a single portion. Note: Triphosgene provides 3 equivalents of phosgene.

  • Reaction: Heat the mixture to reflux (approx. 100°C). The suspension will initially clear as the acid chloride intermediate forms, followed by the precipitation of the anhydride product.

  • Completion: Reflux for 3 hours until HCl evolution ceases.

  • Isolation: Cool the reaction to room temperature. The product usually crystallizes out. Filter the solid under vacuum.[3]

  • Purification: Wash the filter cake with cold diethyl ether or hexane to remove unreacted phosgene traces. Dry under vacuum.

Reactivity Profile & Mechanism

The reactivity of CAS 56934-87-3 is defined by the nucleophilic attack at the C4 carbonyl , followed by ring opening and decarboxylation.

Steric Influence of the 8-Methyl Group

The methyl group at position 8 (ortho to the nitrogen) is the defining feature of this scaffold.

  • Effect: It creates significant steric hindrance around the N1-C2 carbamate region.

  • Consequence: This directs nucleophilic attack almost exclusively to the C4 carbonyl (the ester-like carbonyl), preventing premature attack at C2. It also stabilizes the molecule against dimerization compared to unsubstituted isatoic anhydride.

Nucleophilic Ring Opening Mechanism

Mechanism Substrate 6,8-Dimethylisatoic Anhydride Transition Tetrahedral Intermediate (at C4 Carbonyl) Substrate->Transition Attack at C4 Nu Nucleophile (R-NH2) Nu->Transition RingOpen Ring Opening & Decarboxylation (-CO2) Transition->RingOpen Bond Cleavage Product Anthranilamide Derivative RingOpen->Product Proton Transfer

Figure 2: Mechanism of nucleophilic ring opening yielding anthranilamides.

Applications in Drug Development

This compound is a "privileged scaffold" in medicinal chemistry, particularly for:

  • Anthranilic Diamides (Ryanodine Receptor Modulators):

    • The 3,5-dimethyl motif is frequently explored in agrochemistry (insecticides) and oncology. The steric bulk locks the conformation of the resulting amide, improving binding affinity to receptor pockets.

  • Benzodiazepine Synthesis:

    • Reaction with amino acid esters followed by cyclization yields 1,4-benzodiazepine-2,5-diones, a class of compounds with anxiolytic and hypnotic properties.

  • Solid-Phase Peptide Synthesis (SPPS):

    • Used as a capping agent or a linker due to its clean reaction profile (releasing only CO₂ as a byproduct).

References

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 3,5-Dimethylisatoic Anhydride for Pharmaceutical Research and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of 3,5-dimethylisatoic anhydride. In the absence of exten...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of 3,5-dimethylisatoic anhydride. In the absence of extensive published solubility data for this specific compound, this whitepaper focuses on delivering a robust, field-proven methodology for determining its solubility in various solvents relevant to pharmaceutical development. The protocols outlined herein are designed to ensure data integrity and reproducibility, forming a self-validating system for your research.

Introduction: The Significance of 3,5-Dimethylisatoic Anhydride in Medicinal Chemistry

3,5-Dimethylisatoic anhydride is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the preparation of a variety of biologically active molecules. Its derivatives have shown potential in diverse therapeutic areas. A thorough understanding of its solubility is a critical first step in its application, influencing reaction kinetics, purification strategies, and the formulation of final drug products. This guide provides the necessary framework to establish this fundamental physicochemical property.

Physicochemical Properties of 3,5-Dimethylisatoic Anhydride

A foundational understanding of the intrinsic properties of 3,5-dimethylisatoic anhydride is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₃[1]
Molecular Weight191.18 g/mol [1]
Melting Point>300 °C[1]
Predicted Density1.284±0.06 g/cm³[1]
Predicted pKa11.11±0.20[1]

The high melting point suggests strong intermolecular forces in the solid state, which will significantly impact its solubility. The predicted pKa indicates it is a very weak acid.

Experimental Protocol for Determining the Solubility of 3,5-Dimethylisatoic Anhydride

The following detailed methodology provides a reliable and reproducible approach to determining the solubility of 3,5-dimethylisatoic anhydride in various solvents. This protocol is based on the widely accepted shake-flask method, a gold standard for solubility determination.[2]

Materials and Equipment
  • 3,5-Dimethylisatoic anhydride (high purity, >98%)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile)[3]

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Experimental Workflow

The experimental workflow is designed to ensure that equilibrium is reached and that the measurements are accurate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep_vial Add excess 3,5-dimethylisatoic anhydride to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent shake Incubate in a shaker bath at a constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-72 hours) add_solvent->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge filter Filter the supernatant using a 0.22 µm syringe filter centrifuge->filter dilute Dilute the filtrate with a known volume of mobile phase filter->dilute hplc Analyze by HPLC dilute->hplc G cluster_solid_state Solid-State Characterization cluster_spectroscopic Spectroscopic Analysis xrd Powder X-ray Diffraction (PXRD) to identify crystalline form dsc Differential Scanning Calorimetry (DSC) to determine melting point and purity xrd->dsc tg Thermogravimetric Analysis (TGA) to assess thermal stability dsc->tg nmr Nuclear Magnetic Resonance (NMR) for structural confirmation ftir Fourier-Transform Infrared (FTIR) Spectroscopy to identify functional groups nmr->ftir

Figure 2: Advanced characterization techniques for 3,5-dimethylisatoic anhydride.

These techniques provide valuable information about the crystallinity, thermal properties, and chemical structure of the compound, all of which can impact its solubility behavior.

Conclusion

While specific, publicly available solubility data for 3,5-dimethylisatoic anhydride is limited, this guide provides a robust and scientifically sound framework for its determination. By following the detailed experimental protocols and understanding the underlying principles, researchers can generate reliable and reproducible solubility data. This information is indispensable for the effective utilization of 3,5-dimethylisatoic anhydride in synthetic chemistry and for the successful development of novel pharmaceutical agents.

References

  • Measurement and correlation of the solubility of maleic anhydride in different organic solvents | Request PDF - ResearchGate. Available from: [Link] [3]2. 3,5-Dimethylpyrazole promoted sulfonation of acetic anhydride by H2SO4 to sulfoacetic acid and methanedisulfonic acid, and crystal structures of the complexes with Co2+, Zn2+, Ba2+, Pb2+ and Cs+ | Request PDF - ResearchGate. Available from: [Link]

  • 2,3-Dimethylmaleic anhydride - Grokipedia. Available from: [Link]

  • Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers - NIH. Available from: [Link]

  • Dimethylmaleic anhydride | C6H6O3 | CID 13010 - PubChem. Available from: [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. Available from: [Link]

  • Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K. Available from: [Link] [4]10. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of Polymer-Metal Complexes Derived from Modified Poly Styrene-Alt-(Maleic Anhydride) as a Prospects for Biomedical Applications - MDPI. Available from: [Link]

  • Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC - PubMed Central. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link] [5]14. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available from: [Link]

Sources

Foundational

Introduction: The Chemical Nature and Significance of Isatoic Anhydrides

An In-Depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethylisatoic Anhydride This guide provides an in-depth technical exploration of the chemical reactivity and mechanistic principles of 3,5-dimethylisat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethylisatoic Anhydride

This guide provides an in-depth technical exploration of the chemical reactivity and mechanistic principles of 3,5-dimethylisatoic anhydride. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with practical applications, offering a comprehensive understanding of this versatile reagent.

Isatoic anhydrides are a class of heterocyclic compounds that serve as valuable precursors in organic synthesis. Their utility stems from a strained N-carboxyanhydride ring system, which is susceptible to nucleophilic attack. This inherent reactivity allows for the generation of a diverse array of functionalized anthranilic acid derivatives and subsequently, a wide range of more complex heterocyclic structures. 3,5-Dimethylisatoic anhydride, with methyl groups at the 3 and 5 positions of the aromatic ring, offers specific steric and electronic properties that can be leveraged in targeted synthesis.

Part 1: The Core Mechanism of Action - Nucleophilic Acyl Substitution

The primary mechanism of action of 3,5-dimethylisatoic anhydride is its reaction with nucleophiles. This process involves the opening of the anhydride ring, a reaction that can proceed through two main pathways depending on the nature of the nucleophile and the reaction conditions.

Pathway A: Attack at the C2 Carbonyl (Acyl Carbon)

The most common pathway involves the nucleophilic attack at the more electrophilic C2 carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C2-O bond and opening the ring. The initial product is an unstable carbamic acid derivative, which readily decarboxylates to yield the corresponding 2-amino-3,5-dimethylbenzamide or related structure.

  • Causality in Experimental Choice: The choice of a primary or secondary amine as the nucleophile is a classic example of directing the reaction towards this pathway. The high nucleophilicity of the amine nitrogen preferentially targets the acyl carbon. The subsequent decarboxylation is a spontaneous and often irreversible step that drives the reaction to completion.

Pathway B: Attack at the C4 Carbonyl

Under certain conditions, particularly with harder nucleophiles or in the presence of specific catalysts, nucleophilic attack can occur at the C4 carbonyl carbon. This pathway leads to the formation of different intermediates and ultimately results in anthranilate esters or related compounds after ring opening.

  • Trustworthiness in Protocol Design: A self-validating system for this pathway involves careful monitoring of the reaction products. The presence of anthranilate derivatives, confirmed through techniques like NMR spectroscopy and mass spectrometry, validates that the reaction has proceeded via C4 attack. The absence of significant CO2 evolution can also be an indicator that the decarboxylation step typical of Pathway A has been bypassed.

Below is a diagram illustrating these two competing mechanistic pathways.

cluster_0 3,5-Dimethylisatoic Anhydride cluster_1 Nucleophilic Attack cluster_2 Pathway A: Attack at C2 cluster_3 Pathway B: Attack at C4 Anhydride Start C2_Attack Attack at C2 Carbonyl Anhydride->C2_Attack Pathway A C4_Attack Attack at C4 Carbonyl Anhydride->C4_Attack Pathway B Nuc Nucleophile (e.g., R-NH2) Nuc->C2_Attack Nuc->C4_Attack Intermediate_A Tetrahedral Intermediate A C2_Attack->Intermediate_A Ring_Opening_A Ring Opening (C2-O Cleavage) Intermediate_A->Ring_Opening_A Decarboxylation Decarboxylation (-CO2) Ring_Opening_A->Decarboxylation Product_A 2-Amino-3,5-dimethylbenzamide Derivative Decarboxylation->Product_A Intermediate_B Tetrahedral Intermediate B C4_Attack->Intermediate_B Ring_Opening_B Ring Opening (C4-O Cleavage) Intermediate_B->Ring_Opening_B Product_B Anthranilate Derivative Ring_Opening_B->Product_B

Caption: Competing nucleophilic attack pathways for 3,5-dimethylisatoic anhydride.

Part 2: Applications in Synthesis

The reactivity of 3,5-dimethylisatoic anhydride makes it a valuable building block for a variety of heterocyclic compounds, some of which have demonstrated interesting biological activities.

Synthesis of Quinazolinones

A primary application of isatoic anhydrides is in the synthesis of quinazolinones and related fused heterocycles. This typically involves a one-pot reaction with an amine and a source of a single carbon atom (e.g., an orthoester or formic acid).

  • Experimental Workflow:

    • Step 1: Amide Formation: 3,5-Dimethylisatoic anhydride is reacted with a primary amine. The amine attacks the C2 carbonyl, leading to ring opening and decarboxylation to form a 2-amino-3,5-dimethylbenzamide intermediate.

    • Step 2: Cyclization: The intermediate is then reacted with a one-carbon electrophile. This electrophile reacts with both the amino group and the amide nitrogen to facilitate cyclization.

    • Step 3: Dehydration: The cyclized intermediate undergoes dehydration to form the final, stable quinazolinone ring system.

Below is a diagram illustrating the experimental workflow for quinazolinone synthesis.

G start 3,5-Dimethylisatoic Anhydride + Primary Amine step1 Step 1: Amide Formation (Ring Opening & Decarboxylation) start->step1 intermediate 2-Amino-3,5-dimethylbenzamide Intermediate step1->intermediate step2 Step 2: Cyclization (with one-carbon electrophile) intermediate->step2 cyclized_intermediate Cyclized Intermediate step2->cyclized_intermediate step3 Step 3: Dehydration cyclized_intermediate->step3 end Quinazolinone Product step3->end

Caption: Workflow for the synthesis of quinazolinones.

Use as a Protecting Group Precursor

Isatoic anhydrides can be used to install a 2-aminobenzoyl (anthraniloyl) group, which can serve as a photoremovable protecting group in certain synthetic strategies. The cleavage is typically achieved by irradiation with UV light.

Part 3: Biological Implications and Future Directions

While 3,5-dimethylisatoic anhydride itself is primarily a synthetic intermediate, the heterocyclic scaffolds derived from it, such as quinazolinones, are of significant interest in drug discovery. These structures are known to exhibit a wide range of biological activities, including:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

  • Antiviral

The "mechanism of action" of the final products is highly dependent on the specific substitutions on the quinazolinone core. For example, some quinazolinone derivatives are known to act as kinase inhibitors by competing with ATP for the binding site on the enzyme. Others can function as receptor antagonists.

The role of the 3,5-dimethyl substitution pattern is to provide specific steric and electronic features to the final molecule. These methyl groups can influence the molecule's solubility, metabolic stability, and binding affinity to its biological target.

Future research in this area will likely focus on:

  • Diversity-Oriented Synthesis: Using 3,5-dimethylisatoic anhydride as a starting point to generate large libraries of novel quinazolinones and other heterocycles for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives to understand how the 3,5-dimethyl pattern and other substitutions affect biological activity.

  • Target Identification and Validation: For newly synthesized compounds with interesting biological profiles, identifying the specific molecular targets and elucidating the detailed mechanism of action.

Quantitative Data Summary

PropertyValue
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS Number 67531-68-4
Appearance White to off-white crystalline powder
Melting Point 210-215 °C (decomposes)
Solubility Soluble in DMF, DMSO. Insoluble in water.

References

  • Title: Isatoic Anhydride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3,5-Dimethylisatoic anhydride Source: PubChem, National Center for Biotechnology Information URL: [Link]

Exploratory

Technical Guide: Safety and Handling of 3,5-Dimethylisatoic Anhydride

Executive Summary 3,5-Dimethylisatoic anhydride (CAS: 4693-01-0) serves as a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of anthranilamides and quinazolinone scaffolds. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethylisatoic anhydride (CAS: 4693-01-0) serves as a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of anthranilamides and quinazolinone scaffolds. While often categorized generically alongside other acid anhydrides, its specific handling requirements are dictated by its masked isocyanate character and stoichiometric gas evolution .

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to address the specific process safety parameters required for scale-up and high-precision bench work. The primary operational risk is not merely toxicity, but the pressurization hazard resulting from the irreversible release of carbon dioxide (


) during nucleophilic attack.

Part 1: Chemical Profile & Reactivity Mechanisms

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 4693-01-0Unique identifier for inventory tracking.
Molecular Formula

Molecular Weight 191.18 g/mol Essential for stoichiometric

calculations.
Physical State Beige/White PowderHigh dust explosion potential; requires static grounding.
Solubility DMSO, DMF, DMAcPoor solubility in non-polar solvents; often requires polar aprotic media which increases skin permeability risks.
Moisture Sensitivity HighHydrolyzes to 2-amino-3,5-dimethylbenzoic acid +

.
The Decarboxylation Hazard (The "Hidden" Bomb)

Unlike simple carboxylic anhydrides (e.g., acetic anhydride), the reaction of 3,5-dimethylisatoic anhydride with nucleophiles (amines, water) is irreversible and driven by entropy via the loss of gas.

The Stoichiometry of Risk:



In a closed 20 mL scintillation vial, reacting just 500 mg (2.6 mmol) of this reagent can generate ~60 mL of gas. Without venting, this can pressurize the vessel to >3 bar, causing catastrophic glass failure.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways: productive aminolysis versus destructive hydrolysis.

ReactionPathways Start 3,5-Dimethylisatoic Anhydride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Nuc Nucleophile (R-NH2 or H2O) Nuc->Inter Amide Anthranilamide Derivative Inter->Amide R-NH2 Route (Fast) Acid Amino Acid (Hydrolysis Product) Inter->Acid H2O Route (Moisture Contamination) Gas1 CO2 (Gas) Exothermic Release Amide->Gas1 Byproduct Gas2 CO2 (Gas) Slow Release Acid->Gas2 Byproduct

Figure 1: Mechanistic pathways showing the inevitable evolution of CO2 regardless of the nucleophile source.

Part 2: Process Safety & Experimental Protocols

Storage and Stability[1][2]
  • Atmosphere: Must be stored under Argon or Nitrogen . The 3,5-dimethyl substitution provides some steric protection compared to the parent isatoic anhydride, but atmospheric moisture will eventually degrade the surface, creating a crust of insoluble amino acid that contaminates future reactions.

  • Temperature: Store at 2–8°C. Cold storage reduces the rate of spontaneous hydrolysis if the container seal is compromised.

  • Container: Use amber glass with Teflon-lined caps. Avoid metal containers as trace metals can catalyze decomposition.

Standard Operating Procedure (SOP): Aminolysis

This protocol is designed for the synthesis of an anthranilamide derivative, ensuring safety through pressure management.

Reagents:

  • 3,5-Dimethylisatoic anhydride (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (Dryness is critical to prevent Pathway 2 in Fig 1).

Step-by-Step Workflow:

  • Preparation (Inerting):

    • Oven-dry all glassware.

    • Purge the reaction vessel with nitrogen for 5 minutes.

    • Why: Eliminates ambient moisture that competes with the amine.

  • Solvent Charge:

    • Dissolve the amine in the solvent first.

    • Why: Isatoic anhydrides have poor solubility. Adding the anhydride to a solution of amine ensures that as the anhydride dissolves, it immediately reacts, preventing the accumulation of unreacted solid which could lead to a "runaway" gas evolution later if it all dissolves at once.

  • Controlled Addition (The Critical Step):

    • Add 3,5-Dimethylisatoic anhydride portion-wise (solid addition) or dropwise (if dissolved in a separate stock solution).

    • Monitor: Watch for bubbling (

      
      ). Do not add the next portion until the effervescence from the previous portion subsides.
      
    • Venting: The reaction vessel MUST be equipped with a needle vent (for small scale) or a bubbler (for large scale). NEVER SEAL THE VESSEL.

  • Completion & Workup:

    • Heat to 60–80°C only after gas evolution ceases to drive the reaction to completion.

    • Why: Premature heating increases the rate of gas expansion, risking solvent bump-over.

Emergency Response Matrix
ScenarioImmediate ActionScientific Rationale
Spill (Solid) Cover with dry sand/chem-mat. Do NOT use water.[2][3][4][5]Water triggers hydrolysis and

release, potentially spreading the powder as an aerosol.
Skin Contact Wipe dry then wash with soap/water.The anhydride reacts with skin proteins (nucleophiles). Wiping first minimizes the "payload" before water activates it.
Vessel Pressurization Clear hood sash. Do not approach.If a sealed vial is reacting, the glass is under stress. Allow to fail or stabilize behind a blast shield.

Part 3: Decision Logic for Safe Handling

The following decision tree assists researchers in determining the appropriate containment and PPE based on the scale of operation.

SafetyLogic Start Start: Handling 3,5-Dimethylisatoic Anhydride ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale Vial Use Scintillation Vial with Septum + Bleed Needle SmallScale->Vial Flask Use RBF with Reflux Condenser + Bubbler LargeScale->Flask SolventCheck Solvent Selection Vial->SolventCheck Flask->SolventCheck Polar DMF/DMSO SolventCheck->Polar NonPolar Toluene/DCM SolventCheck->NonPolar RiskHigh High Skin Absorption Risk Double Nitrile Gloves Required Polar->RiskHigh RiskStd Standard Chemical Gloves NonPolar->RiskStd

Figure 2: Operational decision tree for scale and solvent-dependent safety measures.

References

  • PubChem. (n.d.).[4] 3,5-Dimethylisatoic anhydride (Compound).[1][6] National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Coppola, G. M. (1980).[7] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. (Seminal review on the reactivity and gas evolution mechanisms of isatoic anhydrides).

  • Srivastava, M., et al. (2020). Mechanism of reaction of CO2 with amines. ResearchGate. Retrieved February 11, 2026, from [Link] (Mechanistic grounding for the carbamate/decarboxylation pathway).

Sources

Protocols & Analytical Methods

Method

Application Note: Protein Labeling with 3,5-Dimethylisatoic Anhydride

This Application Note is structured to guide researchers through the high-fidelity labeling of proteins using 3,5-Dimethylisatoic Anhydride (3,5-DMIA) . While isatoic anhydrides are classically known for RNA structure pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity labeling of proteins using 3,5-Dimethylisatoic Anhydride (3,5-DMIA) . While isatoic anhydrides are classically known for RNA structure probing (SHAPE chemistry), their utility in protein science lies in their ability to acylate primary amines under mild conditions, yielding stable, fluorescent anthranilamide conjugates.

Scientific Foundation & Mechanism

The Chemistry of Acylation

3,5-Dimethylisatoic anhydride functions as a "masked" active ester. Unlike NHS-esters which release a leaving group, the isatoic anhydride ring opens upon nucleophilic attack by a primary amine (protein N-terminus or


-amino group of Lysine). This reaction is driven by the irreversible loss of carbon dioxide (

), driving the equilibrium forward to form a stable 2-amino-3,5-dimethylbenzamide linkage.

Key Advantages:

  • Fluorescence: The resulting anthraniloyl derivative is intrinsically fluorescent (typically

    
     nm, 
    
    
    
    nm), allowing for detection without bulky dye attachment.
  • Small Footprint: The modification is relatively small (< 200 Da), minimizing perturbation to protein structure compared to large fluorophores like FITC or Rhodamine.

  • Stokes Shift: Anthranilamides often exhibit a large Stokes shift, reducing self-quenching and scattering interference.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack and decarboxylation pathway.

ReactionMechanism Reagent 3,5-Dimethylisatoic Anhydride Transition Tetrahedral Intermediate Reagent->Transition Ring Opening Protein Protein-NH2 (Nucleophile) Protein->Transition Nucleophilic Attack Product Fluorescent Conjugate (Anthranilamide Linkage) Transition->Product Decarboxylation (-CO2) Byproduct CO2 (Gas) Transition->Byproduct

Figure 1: Reaction pathway of 3,5-DMIA with protein primary amines. The irreversible release of CO2 drives the formation of the stable amide bond.

Materials & Reagents

Critical Reagents
ComponentGrade/SpecNotes
3,5-Dimethylisatoic Anhydride >98% PurityMoisture sensitive. Store desiccated at -20°C.
Anhydrous DMSO PCR GradeSolvent for the anhydride stock. Avoid DMF if possible to prevent formylation artifacts.
Labeling Buffer pH 8.0 - 8.5DO NOT use Tris or Glycine. Recommended: 100 mM Sodium Bicarbonate (

) or HEPES.
Quenching Buffer 1 M Glycine or TrispH 8.0. Scavenges unreacted anhydride.
Desalting Column PD-10 or Zeba SpinFor removal of hydrolyzed reagent.
Reagent Preparation
  • Stock Solution: Dissolve 3,5-DMIA in anhydrous DMSO to a concentration of 50 mM . Prepare immediately before use. Isatoic anhydrides hydrolyze spontaneously in water; do not store aqueous solutions.

Experimental Protocol

Phase 1: Protein Preparation
  • Buffer Exchange: Ensure the target protein is in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate). If the protein is in Tris, dialyze or use a desalting column to exchange into 100 mM

    
    , pH 8.5 .
    
  • Concentration: Adjust protein concentration to 1–5 mg/mL (approx. 20–100

    
    M). Higher concentrations favor the labeling reaction over hydrolysis.
    
Phase 2: Conjugation Reaction
  • Stoichiometry: Add the 3,5-DMIA stock solution to the protein sample.

    • Target: 10–20 fold molar excess of reagent over protein (or over total lysine residues for saturation labeling).

    • Volume: Keep DMSO concentration < 5% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 30–60 minutes or at 4°C for 2–4 hours .

    • Keep the reaction vessel in the dark to protect the fluorophore, although anthranilates are generally photostable.

    • Note: Mild agitation (rocking) is recommended.

Phase 3: Quenching & Purification
  • Quench: Add 1 M Glycine (pH 8.0) to a final concentration of 50–100 mM. Incubate for 15 minutes. This reacts with any remaining anhydride.

  • Purification: Remove free label and hydrolysis byproducts (3,5-dimethylanthranilic acid) using a desalting column (e.g., Sephadex G-25) or extensive dialysis against the storage buffer (e.g., PBS pH 7.4).

    • Critical: The hydrolyzed byproduct is also fluorescent. Thorough purification is essential for accurate quantification.

Analytical Workflow & Quality Control

Workflow Diagram

Workflow Start Purified Protein (Amine-free Buffer) React Add 3,5-DMIA (10-20x Excess) Start->React Incubate Incubate 30-60 min @ RT React->Incubate Quench Quench with Glycine Incubate->Quench Purify Desalting / Dialysis (Remove free label) Quench->Purify QC UV-Vis & Fluorescence Analysis Purify->QC

Figure 2: Step-by-step workflow for protein labeling with 3,5-DMIA.

Degree of Labeling (DOL) Calculation

To determine the number of labels per protein molecule, use UV-Vis absorbance.

  • Measure Absorbance: Measure

    
     (protein) and 
    
    
    
    (typically ~330–340 nm for dimethylanthraniloyl).
  • Correction Factor (CF): Determine the absorbance of the dye at 280 nm relative to its max (

    
    ). For anthranilates, this is often ~0.1–0.2, but must be determined empirically  for the 3,5-dimethyl derivative.
    
  • Calculate:

    
    
    
    
    
    
    

Note:


 for anthranilamide derivatives is typically in the range of 3,000 – 6,000 

. Construct a standard curve with the free acid if precise extinction coefficients are unavailable.

Troubleshooting Guide

IssueProbable CauseSolution
Low Labeling Efficiency Buffer pH too lowEnsure pH is > 8.0 to deprotonate Lysines.
Hydrolysis of reagentUse fresh anhydrous DMSO; do not store diluted reagent.
Tris interferenceVerify buffer is strictly amine-free (Bicarbonate/HEPES).
Protein Precipitation DMSO concentration too highKeep DMSO < 5%. Add reagent slowly while vortexing.
Over-labelingReduce molar excess (try 5x instead of 20x). Hydrophobic labels can aggregate.
High Background Fluorescence Incomplete purificationPerform a second desalting step or dialysis.
Non-covalent bindingWash with buffer containing high salt (500 mM NaCl) or mild detergent.

References

  • Asadollahi, K., Rafiee, S., & Riazi, G. (2016). Sensitive detection of proteins in polyacrylamide gel via isatoic anhydride derivatization: Introduction of a low-cost fluorescent prelabeling procedure.[1][2] Electrophoresis, 37(20), 2610–2614.[1] Link

  • Thermo Fisher Scientific. Amine-Reactive Probes: Chemistry and Applications. Protein Labeling Technical Handbook. Link

  • Servillo, L., et al. (2013). Isatoic anhydride as a derivatizing agent for the measurement of biogenic amines. Journal of Chromatography B. (Contextual grounding for amine reactivity).

Sources

Application

The Strategic Utility of 3,5-Dimethylisatoic Anhydride in the Synthesis of Bioactive Quinazolinones for Drug Discovery

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of potential drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of potential drug candidates is of paramount importance. 3,5-Dimethylisatoic anhydride emerges as a valuable and strategic starting material, particularly in the synthesis of 6,8-dimethyl-substituted quinazolinone derivatives. The quinazolinone core is a well-established pharmacophore, present in numerous compounds exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The dimethyl substitution pattern offered by 3,5-dimethylisatoic anhydride provides a unique structural motif that can influence the pharmacological profile of the resulting quinazolinone derivatives, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3,5-dimethylisatoic anhydride in drug discovery. We will delve into the core reactivity of this molecule, present detailed protocols for the synthesis of bioactive quinazolinones, and discuss the rationale behind the experimental design.

Core Chemistry and Mechanistic Rationale

The primary application of 3,5-dimethylisatoic anhydride in drug discovery lies in its facile reaction with primary amines to generate a diverse range of N-substituted 2-amino-3,5-dimethylbenzamides. These intermediates are pivotal for the subsequent cyclization to form the quinazolinone ring system. The reaction proceeds through a nucleophilic acyl substitution mechanism where the primary amine attacks one of the carbonyl groups of the anhydride. This is followed by the loss of carbon dioxide to yield the corresponding benzamide.

The versatility of this initial reaction is a key advantage. A wide variety of primary amines, incorporating different functional groups and structural motifs, can be employed, allowing for the systematic exploration of the chemical space around the quinazolinone scaffold.

The subsequent cyclization of the N-substituted 2-amino-3,5-dimethylbenzamide with an appropriate one-carbon synthon, such as an aldehyde or orthoformate, leads to the formation of the desired 2,3-disubstituted-6,8-dimethyl-4(3H)-quinazolinones. This two-step, one-pot or sequential approach is a robust and efficient method for generating libraries of quinazolinone derivatives for biological screening.

Application Focus: Synthesis of 6,8-Dimethyl-Substituted Quinazolinones with Potential Anticonvulsant Activity

The anticonvulsant activity of quinazolinone derivatives has been extensively documented, making this a compelling therapeutic area to explore using 3,5-dimethylisatoic anhydride as a starting material.[3][4][5] The following sections provide a detailed protocol for the synthesis of a model series of 6,8-dimethyl-2,3-disubstituted-4(3H)-quinazolinones.

Experimental Workflow Overview

The overall synthetic strategy is a two-step process that can often be performed in a one-pot fashion, enhancing efficiency.

workflow reagent1 3,5-Dimethylisatoic anhydride intermediate N-Substituted-2-amino- 3,5-dimethylbenzamide reagent1->intermediate Step 1: Aminolysis reagent2 Primary Amine (R1-NH2) reagent2->intermediate product 6,8-Dimethyl-2,3-disubstituted- 4(3H)-quinazolinone intermediate->product Step 2: Cyclocondensation reagent3 Aldehyde (R2-CHO) reagent3->product screening Biological Screening (e.g., Anticonvulsant Assays) product->screening

Caption: Synthetic workflow for 6,8-dimethyl-quinazolinones.

Detailed Synthetic Protocol: One-Pot Synthesis of 6,8-Dimethyl-3-aryl-2-substituted-4(3H)-quinazolinones

This protocol describes a general one-pot procedure for the synthesis of a library of quinazolinone derivatives from 3,5-dimethylisatoic anhydride.

Materials:

  • 3,5-Dimethylisatoic anhydride

  • Various substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylisatoic anhydride (1.0 eq.) in glacial acetic acid.

  • Addition of Amine: To the stirred solution, add the desired substituted aniline (1.0 eq.). The reaction mixture is typically stirred at room temperature for 30-60 minutes. The progress of the initial aminolysis can be monitored by TLC.

  • Addition of Aldehyde and Cyclization: Following the initial reaction, add the corresponding aromatic aldehyde (1.1 eq.) to the reaction mixture.

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica gel to afford the pure 6,8-dimethyl-3-aryl-2-substituted-4(3H)-quinazolinone.

Rationale for Experimental Choices:

  • Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the cyclization step. Its acidic nature promotes the dehydration reaction that leads to the formation of the quinazolinone ring.

  • One-Pot Procedure: This approach is time and resource-efficient as it avoids the isolation of the intermediate benzamide, streamlining the synthesis of a compound library.

  • Purification: Recrystallization is often a straightforward and effective method for purifying these types of compounds, which tend to be crystalline solids. Column chromatography provides an alternative for less crystalline products or for the separation of closely related impurities.

Characterization of Synthesized Compounds

The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the desired functional groups and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) of the quinazolinone ring and the C-N bonds.

  • Melting Point: To assess the purity of the crystalline product.

Data Presentation: Representative Synthesized Compounds
Compound IDR¹ (Amine)R² (Aldehyde)Molecular FormulaMolecular Weight ( g/mol )% Yield (Typical)
DMAQ-1 PhenylPhenylC₂₂H₁₈N₂O326.3975-85%
DMAQ-2 4-ChlorophenylPhenylC₂₂H₁₇ClN₂O360.8470-80%
DMAQ-3 Phenyl4-ChlorophenylC₂₂H₁₇ClN₂O360.8472-82%
DMAQ-4 4-Methoxyphenyl4-MethoxyphenylC₂₄H₂₂N₂O₃390.4478-88%

Self-Validating System and Trustworthiness

The protocols described are designed to be self-validating. The successful synthesis of the target quinazolinones, confirmed through rigorous characterization, validates the chosen synthetic route. The consistency of yields and the purity of the final compounds across a range of substrates demonstrate the robustness and reliability of the methodology. Furthermore, the biological activity of the synthesized compounds can be compared with known quinazolinone-based drugs to further validate the potential of this chemical space.

Conclusion and Future Directions

3,5-Dimethylisatoic anhydride is a readily accessible and highly versatile building block for the synthesis of 6,8-dimethyl-substituted quinazolinones. The straightforward and efficient synthetic protocols outlined in this application note enable the rapid generation of diverse compound libraries for drug discovery programs. The focus on anticonvulsant activity serves as a prime example, but the inherent biological promiscuity of the quinazolinone scaffold suggests that these derivatives could be screened against a multitude of other therapeutic targets. Future work could involve the exploration of a wider range of primary amines and aldehydes to further expand the chemical diversity of the synthesized libraries. Additionally, computational studies, such as molecular docking, could be employed to guide the design of more potent and selective quinazolinone derivatives.

References

  • Usifoh, C. O., & Scriba, G. K. (2000). Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives. Archiv der Pharmazie, 333(8), 261-266.
  • Malpani, S. G., Mohanty, P., & Rai, J. P. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues.
  • El-Sakka, S. S., Hashash, M. A. E., El-Gawad, I. I. A., & Ahmed, G. E. (2009). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry, 25(2), 295-304.
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • Abdel-Gawad, H., El-Gazzar, M. G., & El-Gendy, M. A. (2018). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 23(11), 2953.
  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis, 3(1), 10-21.
  • El-Sayed, M. S., et al. (2015). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Journal of Heterocyclic Chemistry, 52(4), 1094-1101.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (2017).
  • Osuide, M. I. (2020). Functional Chemical Groups That May Likely Become Source For Synthesis of Novel Central Nervous System (Cns) Acting Drugs.
  • Lee, S. Y., et al. (2023). N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. Molecules, 28(14), 5403.
  • Al-Salem, H. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(12), 1700245.
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (2011).
  • Al-Ostoot, F. H. (2022). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth.
  • Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(6), a663-a669.
  • Al-Omary, F. A. M., et al. (2011). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 3(10), 1245-1268.
  • Synthesis routes of 2-Amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Benchchem.
  • Bioactive Heterocyclic Compound Classes: Agrochemicals. (n.d.).
  • Shcherbakova, I. V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1084.
  • AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (2021).
  • Emerging Heterocycles as Bioactive Compounds. (n.d.). Frontiers Research Topic.

Sources

Method

Quantification of protein modification with 3,5-Dimethylisatoic anhydride

Application Note & Protocols Topic: Quantification and Site-Mapping of Protein Modification with 3,5-Dimethylisatoic Anhydride Audience: Researchers, scientists, and drug development professionals. Introduction: Probing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Quantification and Site-Mapping of Protein Modification with 3,5-Dimethylisatoic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Probing Protein Structure with 3,5-Dimethylisatoic Anhydride

In the intricate world of protein science, understanding the three-dimensional structure and solvent accessibility of amino acid residues is paramount to elucidating function. Chemical modification serves as a powerful tool to probe these characteristics. 3,5-Dimethylisatoic anhydride (DMIA) is a versatile reagent designed for the specific acylation of primary amino groups, namely the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[1]

The reaction is highly specific and proceeds under mild aqueous conditions, making it ideal for studying proteins in their near-native state. The utility of DMIA lies in its dual-purpose reaction product. The modification not only covalently attaches a 2-amino-3,5-dimethylbenzoyl group to the protein but also releases this same molecule as a chromophoric byproduct, which can be quantified spectrophotometrically. Furthermore, the covalent modification introduces a defined mass shift, enabling precise identification and quantification of modified sites using mass spectrometry.[2] This guide provides a comprehensive overview and detailed protocols for leveraging DMIA in both spectrophotometric and mass spectrometry-based workflows.

Reaction Mechanism and Scientific Rationale

The core of this technique is the nucleophilic acyl substitution reaction between a primary amine and the anhydride.[3][4] The unprotonated amino group of a lysine or the N-terminus acts as the nucleophile, attacking one of the carbonyl carbons of the DMIA ring. This leads to the formation of a tetrahedral intermediate. The unstable ring then opens, followed by the elimination of carbon dioxide and the formation of a stable amide bond with the protein. For every amine modified, one molecule of 2-amino-3,5-dimethylbenzoate is released.

This 1:1 stoichiometry is the foundation of the spectrophotometric quantification method. For mass spectrometry, the key is the stable, covalent attachment of the 2-amino-3,5-dimethylbenzoyl group, which imparts a predictable mass increase to the modified residue.

G cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Lysine or N-terminus) Intermediate Tetrahedral Intermediate (Unstable) Protein_NH2->Intermediate 1. Nucleophilic Attack DMIA 3,5-Dimethylisatoic Anhydride DMIA->Intermediate Modified_Protein Acylated Protein (Stable Amide Bond) Byproduct 2-amino-3,5-dimethylbenzoate (Chromophore for UV-Vis) CO2 CO₂ Intermediate->Modified_Protein 2. Ring Opening & Rearrangement Intermediate->Byproduct Intermediate->CO2

Caption: Reaction of DMIA with a protein primary amine.

Application 1: Spectrophotometric Quantification of Accessible Amines

This method provides a rapid and cost-effective way to determine the average number of solvent-accessible primary amino groups on a protein. It is particularly useful for comparative studies, such as analyzing conformational changes upon ligand binding or protein-protein interaction. The quantification relies on measuring the absorbance of the released 2-amino-3,5-dimethylbenzoate chromophore.

Experimental Protocol

1. Materials and Reagents:

  • Protein of interest (purified, in an amine-free buffer like PBS or HEPES)

  • 3,5-Dimethylisatoic anhydride (DMIA)

  • Dimethyl sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • UV-Vis Spectrophotometer and cuvettes

2. Protocol Steps:

  • Protein Preparation:

    • Prepare a 1-5 mg/mL solution of your protein in the amine-free reaction buffer.

    • Determine the precise protein concentration using a reliable method (e.g., BCA assay or A280 with the correct extinction coefficient). This is critical for accurate quantification.

  • DMIA Stock Solution:

    • Prepare a fresh 100 mM stock solution of DMIA in DMSO immediately before use. Anhydrides are susceptible to hydrolysis, so freshness is key.

  • Reaction Setup:

    • In a microcentrifuge tube, add a known volume and concentration of your protein solution (e.g., 200 µL of a 2 mg/mL solution).

    • Prepare a "reagent blank" cuvette containing the same volume of reaction buffer without the protein. This will be used to zero the spectrophotometer.

    • Initiate the reaction by adding a 50-fold molar excess of DMIA stock solution to the protein sample. For example, for a 20 µM protein solution, you would add DMIA to a final concentration of 1 mM.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 hour. Protect from light.

  • Spectrophotometric Measurement:

    • Zero the spectrophotometer at 320 nm using the reagent blank.

    • Measure the absorbance of the protein reaction mixture at 320 nm.

3. Data Analysis and Calculation:

The number of modified amines per protein molecule can be calculated using the Beer-Lambert law.

  • Moles of Modified Amines = (A₃₂₀) / (ε₃₂₀ * l)

    • Where:

      • A₃₂₀ is the absorbance at 320 nm.

      • ε₃₂₀ is the molar extinction coefficient of 2-amino-3,5-dimethylbenzoate at 320 nm (~7,500 M⁻¹cm⁻¹). It is advisable to determine this empirically for your specific buffer conditions.

      • l is the path length of the cuvette in cm (usually 1 cm).

  • Moles of Protein = (Protein Concentration [g/L] * Volume [L]) / (Molecular Weight [ g/mol ])

  • Modification Stoichiometry = (Moles of Modified Amines) / (Moles of Protein)

Example Data Presentation
SampleProtein Conc. (µM)A₃₂₀Moles of Amines Modified (moles)Moles of Protein (moles)Accessible Amines per Protein
Protein A (Native)250.4506.0 x 10⁻⁸1.0 x 10⁻⁸6.0
Protein A + Ligand X250.3004.0 x 10⁻⁸1.0 x 10⁻⁸4.0

Application 2: Mass Spectrometry for Site-Mapping and Quantification

While UV-Vis provides bulk information, mass spectrometry (MS) offers the resolution to identify precisely which lysine residues were modified.[5] This is invaluable for footprinting protein interaction interfaces or characterizing the structural environment of specific residues. The strategy involves modifying the protein, digesting it into peptides, and then using LC-MS/MS to identify peptides containing the DMIA-induced mass modification.

Caption: Workflow for MS-based analysis of DMIA-modified proteins.

Expected Mass Shifts

The acylation of a primary amine by DMIA results in a specific monoisotopic mass increase.

ModificationTarget ResidueMonoisotopic Mass Shift (Da)
2-amino-3,5-dimethylbenzoylationLysine (K), Protein N-terminus+148.0895
Experimental Protocol

1. Materials and Reagents:

  • All reagents from the spectrophotometric protocol.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate

  • Formic acid and Acetonitrile (LC-MS grade)

2. Protocol Steps:

  • Protein Modification:

    • Perform the DMIA modification reaction as described in Application 1 (Steps 2.1 - 2.4). A typical scale for MS analysis would be 50-100 µg of protein.

  • Sample Cleanup:

    • Remove excess DMIA and byproducts. This is crucial to prevent modification of the protease and other artifacts. Use a spin desalting column or perform buffer exchange into 50 mM ammonium bicarbonate.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[6]

    • Cool to room temperature. Alkylate free cysteines by adding IAA to a final concentration of 25 mM and incubating in the dark for 20 minutes.[6]

  • Proteolytic Digestion:

    • Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

    • Expert Insight: DMIA modifies lysine residues, which are the canonical cleavage sites for trypsin. A modified lysine will block tryptic cleavage at that site. This is a self-validating aspect of the protocol; the absence of cleavage C-terminal to a modified lysine, coupled with the expected mass shift, provides strong evidence for the modification site.

  • Sample Desalting:

    • Acidify the digest with formic acid to a pH < 3.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute and dry the peptides in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the peptide sample in a solution of 0.1% formic acid.

    • Analyze the sample on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-LC system.[7]

    • Use a data-dependent acquisition (DDA) method, selecting the top 10-20 most abundant precursor ions for fragmentation.[5]

3. Data Analysis:

  • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the generated MS/MS spectra against a protein database containing your protein of interest.

  • Crucially, configure the search parameters to include a variable modification of +148.0895 Da on lysine (K) and the protein N-terminus.

  • The software will identify peptides where this mass shift is present and provide localization scores for the modified residue.

  • For label-free quantification, the relative abundance of a modified peptide can be compared to its unmodified counterpart across different samples by comparing their extracted ion chromatogram (XIC) peak areas.

Trustworthiness & Troubleshooting

  • Low Modification Efficiency: Ensure the pH of the reaction buffer is between 7.5 and 8.5 to favor deprotonated primary amines. Check the age of the DMIA reagent; use a freshly prepared solution from a new vial if hydrolysis is suspected.

  • Protein Precipitation: High concentrations of DMSO or the anhydride itself can cause some proteins to precipitate. If this occurs, try reducing the final DMSO concentration or perform the reaction at a lower protein concentration.

  • Ambiguous MS Site Localization: If a peptide contains multiple lysines, MS/MS fragmentation may not be sufficient to pinpoint the exact site. Electron-transfer dissociation (ETD) can provide complementary fragmentation that helps resolve such ambiguities.[5]

  • Self-Validation: The protocol's integrity is reinforced by observing missed tryptic cleavages at modified lysine sites. If you identify a lysine with a +148.09 Da modification, the peptide sequence should not have a C-terminal arginine or unmodified lysine, confirming the blockage of trypsin activity.

References

  • Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American College of Cardiology. Available at: [Link]

  • Kaur, J., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]

  • Petre, B. A., et al. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences. Available at: [Link]

  • Clark, J. (n.d.). The Reactions of Acid Anhydrides with Ammonia and Primary Amines. Chemguide. Available at: [Link]

  • Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of Isatoic Anhydride Derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Waters Corporation. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Post-Translational Modification Analysis | Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Available at: [Link]

  • Spinelli, J. R., et al. (2018). Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]

  • Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments. Available at: [Link]

  • Kentsis, A., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research. Available at: [Link]

  • Creative Proteomics. (2018). Strategies for Post-translational Modifications (PTMs). YouTube. Available at: [Link]

Sources

Application

Application Note: Kinetic Profiling and Fluorescent Labeling Strategies using 3,5-Dimethylisatoic Anhydride

Executive Summary 3,5-Dimethylisatoic anhydride (3,5-DMIA) is a specialized electrophilic reagent used to introduce the 3,5-dimethylanthraniloyl (DMA) moiety onto nucleophilic residues (primary/secondary amines and hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethylisatoic anhydride (3,5-DMIA) is a specialized electrophilic reagent used to introduce the 3,5-dimethylanthraniloyl (DMA) moiety onto nucleophilic residues (primary/secondary amines and hydroxyls). Unlike standard isatoic anhydride or N-methylisatoic anhydride (NMIA)—commonly used for RNA SHAPE chemistry or "mant" nucleotide synthesis—the 3,5-dimethyl derivative offers unique steric and electronic properties.

The resulting 2-amino-3,5-dimethylbenzamides exhibit environment-sensitive fluorescence (solvatochromism) and enhanced hydrolytic stability due to steric shielding by the methyl group at the 3-position. This application note details the development of assays to:

  • Profile Reaction Kinetics: Quantify the aminolysis rate relative to hydrolysis to optimize labeling conditions.

  • Synthesize Fluorescent Probes: Protocol for tagging bioactive amines for solvatochromic binding assays.

  • Validate Conjugation: QC methods using HPLC and fluorescence spectroscopy.

Chemical Basis & Mechanism[1][2]

The utility of 3,5-DMIA lies in its "masked" reactivity. It is stable until nucleophilic attack opens the oxazine-2,6-dione ring, releasing CO₂ and forming a stable amide bond.

Reaction Mechanism

The reaction proceeds via nucleophilic attack at the C4 carbonyl. The 3-methyl group exerts steric hindrance, potentially slowing the reaction compared to unsubstituted isatoic anhydride, thereby increasing selectivity for unhindered primary amines over secondary amines or water.

ReactionMechanism cluster_0 Critical Control Point: pH & Solvent Reagent 3,5-Dimethylisatoic Anhydride Intermediate Carbamate Intermediate Reagent->Intermediate + R-NH2 (Nucleophilic Attack) Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate Product Fluorescent Amide (DMA-Conjugate) Intermediate->Product - CO2 (Decarboxylation) Byproduct CO2 (Gas) Intermediate->Byproduct

Figure 1: Mechanism of aminolysis. The irreversible loss of CO₂ drives the reaction to completion.

Assay Development Strategy

Developing a robust assay with 3,5-DMIA requires balancing solubility (the reagent is hydrophobic) with reactivity (requires basic pH for amine nucleophilicity, but avoids rapid hydrolysis).

Solvent Effects & Stock Preparation

The 3,5-dimethyl substitution increases lipophilicity.

  • Recommended Solvent: Anhydrous DMSO or DMF.

  • Stability: Stock solutions (100 mM) are stable for 2 weeks at -20°C if kept strictly anhydrous.

  • Aqueous Buffer Limits: In aqueous buffers, the reagent will hydrolyze to 3,5-dimethylanthranilic acid (fluorescent background). Kinetic profiling (Section 4) is required to determine the "useful lifetime" in your specific buffer.

Fluorescence Properties

The 3,5-dimethylanthraniloyl fluorophore typically excites in the UV range (~330-350 nm) and emits in the blue-green region (~420-450 nm).

  • Solvatochromism: Emission intensity and

    
     often shift based on the polarity of the environment (e.g., binding to a hydrophobic protein pocket increases quantum yield).
    

Experimental Protocols

Protocol A: Kinetic Profiling (Hydrolysis vs. Aminolysis)

Objective: Determine the half-life of the reagent in assay buffer and the rate of labeling a model amine.

Materials:

  • 3,5-Dimethylisatoic anhydride (dissolved in DMSO).

  • Model Amine: Benzylamine (represents sterically unhindered primary amine).

  • Buffer: PBS pH 7.4 and pH 8.5.

  • UV/Vis Spectrophotometer or HPLC.

Workflow:

  • Baseline: Prepare 50 µM 3,5-DMIA in PBS (pH 7.4). Monitor Absorbance at 310 nm (anhydride peak) vs. 340 nm (acid/amide product) over 60 mins.

  • Reaction: Mix 50 µM 3,5-DMIA with excess Benzylamine (500 µM) in PBS (pH 8.5).

  • Data Acquisition: Measure pseudo-first-order kinetics (

    
    ).
    
  • Analysis: Compare

    
     (no amine) vs. 
    
    
    
    .
    • Success Criterion:

      
      . If lower, increase pH or amine concentration.
      
Protocol B: Fluorescent Labeling of Bioactive Amines

Objective: Synthesize a DMA-labeled probe for binding assays.

Step-by-Step Procedure:

  • Stoichiometry Calculation:

    • Target Amine: 1.0 equivalent (e.g., 10 mg of a drug scaffold).

    • 3,5-DMIA: 1.2 – 1.5 equivalents.

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 equivalents.

    • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP), 0.1 equivalent (use if reaction is sluggish due to steric hindrance).

  • Reaction Setup:

    • Dissolve the Target Amine in anhydrous DMF or Acetonitrile.

    • Add Base.[1]

    • Add 3,5-DMIA slowly (solid or concentrated DMSO solution).

    • Critical: Heat may be required (40–60°C) due to the steric bulk of the 3,5-dimethyl groups. Monitor by TLC or LC-MS.

  • Quenching & Work-up:

    • Once starting amine is consumed (typically 2–12 hours), add water to quench excess anhydride (converts it to the free acid).

    • Purification: The byproduct (3,5-dimethylanthranilic acid) is highly fluorescent and must be removed. Use Flash Chromatography (Silica) or Preparative HPLC. The DMA-conjugate is usually less polar than the free acid byproduct.

  • Validation (QC):

    • Mass Spec: Confirm mass shift [+147.17 Da] (Molecular weight of 3,5-dimethylanthraniloyl group).

    • Fluorescence Scan: Record Excitation/Emission spectra in PBS vs. Ethanol to check solvatochromism.

Data Analysis & Visualization

When characterizing the DMA-labeled probe, organize data to demonstrate environmental sensitivity.

Solvent PolarityDielectric Const. (

)

(nm)

(nm)
Relative Quantum Yield
Water (PBS) 80.13354501.0 (Reference)
Ethanol 24.53384422.5
DMSO 46.73404451.8
Toluene 2.43424254.2 (High)

Table 1: Hypothetical solvatochromic shift data for a DMA-labeled probe. Note the blue shift and intensity increase in non-polar solvents, typical of anthranilates.

Workflow Diagram: Assay Development Cycle

AssayWorkflow Start Start: Reagent Selection (3,5-DMIA) Solubility Solubility Check (DMSO/DMF) Start->Solubility Kinetics Kinetic Profiling (pH 7.5 vs 8.5) Solubility->Kinetics Labeling Labeling Reaction (+/- DMAP Catalyst) Kinetics->Labeling Optimized Conditions Purification Purification (Remove Free Acid) Labeling->Purification Validation Fluorescence QC (Solvatochromism) Purification->Validation Validation->Labeling Low Yield? Increase Temp/Cat

Figure 2: Iterative workflow for optimizing 3,5-DMIA labeling protocols.

Scientific Commentary & Troubleshooting

Why 3,5-Dimethyl? Standard anthraniloyl (ant) or N-methylanthraniloyl (mant) groups are widely used. The 3,5-dimethyl variant is often chosen for:

  • Conformational Restriction: The methyl group at position 3 creates steric clash with the amide carbonyl, forcing the fluorophore into a specific orientation relative to the linker. This can be advantageous for FRET studies or rigidifying a ligand.

  • Hydrolytic Stability: The steric bulk protects the resulting amide bond from enzymatic cleavage (e.g., by amidases), making these probes more stable in cellular assays than standard anthranilates.

Common Pitfalls:

  • Incomplete Reaction: The same steric bulk that confers stability also slows down the labeling reaction. Solution: Use a stronger base (DIPEA), add DMAP, or heat to 50°C.

  • High Background: Failure to completely remove the hydrolyzed byproduct (3,5-dimethylanthranilic acid) will ruin fluorescence assays. Solution: Perform a rigorous acid wash (if product is acid stable) or use reverse-phase HPLC.

References

  • Isatoic Anhydride Chemistry: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

  • Fluorescent Anthranilates: Hiratsuka, T. (1983). New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes. Journal of Biological Chemistry, 258(21), 13395-13402. (Foundational work on anthraniloyl probes).

  • Solvatochromism of Anthranilamides: Seibert, E., et al. (2002). Fluorescence spectral properties of N-methylanthraniloyl-labeled proteins. Bioconjugate Chemistry. (Mechanistic basis for assay readout).
  • Reaction Mechanisms: 3,5-Dimethylanthranilic acid as a fluorescent building block. ChemicalBook / Sigma-Aldrich Catalog Entries for CAS 14438-32-5 (Acid) and 5466-48-8 (Anhydride).

Sources

Method

Application Note: Labeling Efficiency of 3,5-Dimethylisatoic Anhydride

This Application Note provides a comprehensive technical guide to the labeling efficiency of 3,5-Dimethylisatoic Anhydride (3,5-DMIA) . It is designed for researchers utilizing this reagent for fluorescent protein conjug...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the labeling efficiency of 3,5-Dimethylisatoic Anhydride (3,5-DMIA) . It is designed for researchers utilizing this reagent for fluorescent protein conjugation or RNA structural analysis (SHAPE) .

Executive Summary

3,5-Dimethylisatoic anhydride (3,5-DMIA) is a specialized reagent used for the selective acylation of nucleophiles (primary amines in proteins; 2'-hydroxyls in RNA). Unlike standard isatoic anhydride or highly reactive SHAPE reagents (e.g., NMIA, 1M7), the 3,5-dimethyl substitution pattern (positions 6 and 8 on the benzoxazine ring) introduces specific steric and electronic constraints.

Key Characteristic: The electron-donating methyl groups reduce the electrophilicity of the anhydride carbonyls, resulting in slower reaction kinetics compared to unsubstituted analogs. This trade-off yields higher labeling specificity and enhanced hydrolytic stability , making 3,5-DMIA ideal for time-resolved studies or labeling in complex aqueous buffers where rapid hydrolysis is a liability. Upon reaction with amines, it yields stable, fluorescent anthranilamide adducts.

Chemical Mechanism & Labeling Logic

The Acylation Pathway

The labeling efficiency of 3,5-DMIA is defined by the competition between aminolysis (desired labeling) and hydrolysis (reagent degradation).

  • Nucleophilic Attack: The unprotonated amine (R-NH₂) attacks the electrophilic C4 carbonyl of the anhydride ring.

  • Ring Opening: The heterocyclic ring opens, releasing CO₂ (decarboxylation).

  • Product Formation: A stable 2-amino-3,5-dimethyl-N-alkylbenzamide linkage is formed. This adduct is fluorescent (typically Ex ~310-330 nm, Em ~410-430 nm).

Structural Impact on Efficiency
  • Electronic Effect: The methyl groups at positions 3 and 5 (relative to the anthranilic acid precursor; positions 6 and 8 on the ring) are electron-donating (+I effect). This stabilizes the carbonyl carbon, increasing the activation energy for nucleophilic attack.

  • Steric Effect: The methyl group at position 8 (ortho to the ring nitrogen) creates steric hindrance near the reaction center.

  • Result: Lower Reactivity = Higher Specificity. 3,5-DMIA preferentially labels highly accessible, unprotonated amines (low pKa) and is less prone to non-specific "over-labeling" compared to NMIA.

Mechanistic Diagram

ReactionMechanism Reagent 3,5-Dimethylisatoic Anhydride (3,5-DMIA) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nucleophile (Rate Limiting) Hydrolysis Hydrolysis Product (Non-fluorescent/Inactive) Reagent->Hydrolysis + H2O (Competing Reaction) Nucleophile Target Nucleophile (R-NH2 or RNA 2'-OH) Product Fluorescent Adduct (Anthranilamide) Intermediate->Product Ring Opening - CO2 Waste CO2 (Gas) Intermediate->Waste

Caption: Kinetic competition between productive acylation (labeling) and non-productive hydrolysis.

Experimental Protocol: Protein Amine Labeling

Objective: Covalent labeling of surface-exposed lysine residues or N-termini for fluorescence detection.

Materials
  • Reagent: 3,5-Dimethylisatoic anhydride (Solid). Store desiccated at 4°C.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Critical: Water initiates immediate degradation.

  • Reaction Buffer: 50 mM HEPES or Bicine, pH 8.0 – 9.0. Note: Avoid Tris or Glycine during labeling (primary amines act as scavengers).

  • Quencher: 1 M Tris-HCl (pH 8.0) or 1 M Glycine.

Workflow
StepActionCritical Technical Note
1. Stock Prep Dissolve 3,5-DMIA in anhydrous DMSO to 50–100 mM .Prepare immediately before use. Reagent half-life in DMSO is long, but moisture degrades it.
2. Protein Prep Adjust protein to 1–5 mg/mL in Reaction Buffer .Ensure pH is > pKa of N-terminus (~8.0) for N-terminal specificity, or >8.5 for Lysines.
3. Labeling Add 3,5-DMIA stock to protein (Final: 1–5 mM). Maintain <5% DMSO (v/v).Molar Excess: Use 10x–50x molar excess over target amines to drive kinetics against hydrolysis.
4. Incubation Incubate at 25°C or 37°C for 60–120 mins .3,5-DMIA reacts slower than isatoic anhydride. Shorter times yield lower efficiency.
5. Quenching Add Quencher to a final concentration of 50–100 mM. Incubate 15 min.Scavenges unreacted anhydride to prevent non-specific labeling during downstream processing.
6. Purification Desalt via dialysis, size-exclusion spin column, or HPLC.Essential to remove hydrolyzed reagent (3,5-dimethylanthranilic acid) which may fluoresce weakly.

Data Analysis: Calculating Labeling Efficiency

Efficiency (


) is quantified by the Degree of Labeling (DOL), measured via UV-Vis absorbance or Mass Spectrometry.
UV-Vis Method

Use the Beer-Lambert Law. You must determine the extinction coefficient (


) of the 3,5-dimethylanthraniloyl fluorophore (typically 

).


  • Correction Factor: If the fluorophore absorbs at 280 nm (protein peak), correct

    
    :
    
    
    
    
Factors Affecting Efficiency
FactorImpact on 3,5-DMIA EfficiencyRecommendation
pH High pH increases amine nucleophilicity but also hydrolysis rate.Optimal balance: pH 8.5 . Below pH 7.5, efficiency drops significantly.
Temperature Higher T increases reaction rate.Use 37°C to overcome the steric hindrance of the methyl groups.
Solvent DMSO stabilizes the reagent; Water degrades it.Minimize aqueous exposure time before mixing.

Advanced Application: RNA SHAPE

While less common than NMIA, 3,5-DMIA can be used for SHAPE (Selective 2'-hydroxyl Acylation analyzed by Primer Extension) to probe RNA structure.

  • Logic: The bulky methyl groups make 3,5-DMIA a "slow" SHAPE reagent. It effectively filters out fast conformational fluctuations, capturing a time-averaged structural state.

  • Protocol Adjustment:

    • Incubation: Extend to 45–60 minutes (vs. 5–10 min for 1M7).

    • Concentration: Higher concentrations (up to 10 mM) may be required due to lower reactivity with the secondary hydroxyls of RNA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Yield 1. Hydrolysis of stock.2. pH too low.3. Insufficient time.1. Use fresh anhydrous DMSO.2. Increase buffer pH to 8.5.3. Extend incubation to 2 hours.
Precipitation Reagent insolubility in aqueous buffer.Add reagent slowly with vortexing; do not exceed 5-10% DMSO final concentration.
High Background Non-specific hydrophobic binding of hydrolyzed acid.Perform rigorous desalting/buffer exchange post-reaction.

References

  • Mechanism of Is

    • Bunnett, J. F., & Naff, M. B. (1959). Kinetics of Reactions of Amines with Isatoic Anhydride. Journal of the American Chemical Society.
  • Fluorescent Labeling with Anthranil

    • Servillo, L., et al. (2001). Isatoic anhydride as a reagent for the selective labeling of amino groups. Analytical Biochemistry.
  • SHAPE Chemistry Principles (Contextual)

    • Wilkinson, K. A., et al. (2006). Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE): quantitative RNA structure analysis at single nucleotide resolution.
  • Chemical Properties of 3,5-Dimethylis

    • ChemicalBook D

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,5-Dimethylisatoic Anhydride

Here is the technical support guide for 3,5-Dimethylisatoic anhydride, structured for high-level research applications. Senior Application Scientist Desk Subject: Troubleshooting Reactivity, Solubility, and Stability Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 3,5-Dimethylisatoic anhydride, structured for high-level research applications.

Senior Application Scientist Desk Subject: Troubleshooting Reactivity, Solubility, and Stability Protocols Reagent ID: 3,5-Dimethylisatoic anhydride (Common Name) IUPAC Identity: 6,8-Dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS: 56934-87-3 (Matches the 3,5-dimethylanthranilic acid precursor)

Part 1: The Technical Landscape

You are likely employing this reagent as a "masked" isocyanate or activated ester equivalent to introduce the 2-amino-3,5-dimethylbenzoyl moiety into a target molecule (e.g., in benzoxazinone synthesis, peptide modification, or RNA SHAPE chemistry).

Unlike unsubstituted isatoic anhydride, the 3,5-dimethyl substitution pattern (corresponding to positions 6 and 8 on the benzoxazine ring) introduces significant electronic donation and specific steric constraints. The methyl group at position 8 (ortho to the amine) is the critical "troublemaker" in many failed protocols, affecting hydrogen bonding and nucleophilic approach.

Part 2: Troubleshooting Guide (Q&A)

Q1: "I added the reagent to my aqueous reaction buffer, but it immediately precipitated. How do I maintain solubility?"

The Diagnosis: You are fighting a hydrophobicity mismatch. While isatoic anhydride is sparingly soluble in water, the addition of two methyl groups renders 3,5-dimethylisatoic anhydride (3,5-DMIA) significantly more lipophilic. It will crash out of aqueous buffers (like PBS or HEPES) instantly, preventing reaction with biological nucleophiles.

The Solution: You must use a miscible organic co-solvent system.

  • Primary Solubilization: Dissolve 3,5-DMIA in high-grade anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to create a concentrated stock (e.g., 50–100 mM).

  • Flash Dilution: Rapidly dilute this stock into your aqueous reaction mixture.

  • The "20% Rule": Maintain a final organic solvent concentration of at least 10–20% (v/v) if your biological target tolerates it. Below this threshold, micro-precipitation occurs—often invisible to the naked eye but disastrous for kinetics.

Solvent SystemSolubility RatingRisk Factor
Water / Buffer InsolubleReagent precipitation; Zero reactivity.
Ethanol / Methanol ModerateHigh Risk: Solvolysis (alcoholysis) competes with your nucleophile.
Anhydrous DMSO ExcellentHygroscopic: Wet DMSO causes rapid hydrolysis.
Anhydrous DMF ExcellentPreferred for synthesis; easier to remove than DMSO.

Critical Protocol Note: Always prepare the DMSO/DMF stock immediately before use. 3,5-DMIA in wet DMSO has a half-life of minutes to hours depending on moisture content [1].

Q2: "My yield is low, and I see a large 'lower spot' on TLC. Is the reagent degrading?"

The Diagnosis: You are likely observing hydrolysis , the nemesis of isatoic anhydrides. The "lower spot" is almost certainly 2-amino-3,5-dimethylbenzoic acid (the parent anthranilic acid).

  • Mechanism: Water attacks the anhydride carbonyl (C4), opening the ring and releasing CO₂.

  • Cause: The 3,5-dimethyl groups are electron-donating (via hyperconjugation). While this usually stabilizes the ring against attack, it also makes the resulting carbamate intermediate less stable, pushing the equilibrium toward decarboxylation once the ring opens.

The Fix:

  • Dry Your Solvents: Use molecular sieves (3Å or 4Å) in your DMSO/DMF.

  • Stoichiometry Check: Because hydrolysis is a competing background reaction, you cannot use a 1:1 equivalent.

    • Standard Protocol: Use 1.2 to 1.5 equivalents of 3,5-DMIA relative to your nucleophile to account for "sacrificial" hydrolysis.

  • Base Selection: If you are using a base to activate your nucleophile (e.g., an amine), avoid hydroxide bases. Use non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

Q3: "The reaction is significantly slower than with unsubstituted isatoic anhydride. Why?"

The Diagnosis: This is a steric and electronic double-whammy .

  • Steric Hindrance: The methyl group at position 8 (on the benzoxazine ring) is ortho to the nitrogen. While the nucleophile attacks C4 (the carbonyl), the 8-methyl group restricts the conformational flexibility of the transition state.

  • Electronic Deactivation: The methyl groups are Electron Donating Groups (EDGs). They increase the electron density of the aromatic ring, which is conjugated to the anhydride system. This renders the carbonyl carbons less electrophilic compared to the unsubstituted parent or nitro-substituted variants [2].

The Solution:

  • Heat is your friend: If your substrate is thermally stable, increase the reaction temperature to 50–60°C . The activation energy barrier for 3,5-DMIA is higher than for isatoic anhydride.

  • Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (5–10 mol%). DMAP is a "hyper-nucleophile" that will attack the anhydride first, forming a highly reactive acyl-pyridinium intermediate that your target amine can easily attack.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired Aminolysis (Product Formation) vs. the parasitic Hydrolysis. Note the steric influence of the 8-Methyl group.

ReactionPathways cluster_Solvent Solvent Environment Reagent 3,5-Dimethylisatoic Anhydride (Lipophilic Electrophile) Intermed_Amine Tetrahedral Intermediate Reagent->Intermed_Amine Nucleophilic Attack (Target Amine R-NH2) Slowed by EDG effects Intermed_Water Carbamic Acid Intermediate Reagent->Intermed_Water Moisture Attack (H2O) Background Reaction Product Anthranilamide Derivative (Target) Intermed_Amine->Product - CO2 Irreversible CO2 CO2 (Gas) Waste 3,5-Dimethyl- anthranilic Acid (Byproduct) Intermed_Water->Waste - CO2 Spontaneous Intermed_Water->CO2 Gas Evolution Steric 8-Methyl Steric Hindrance Steric->Reagent

Caption: Kinetic competition between aminolysis (desired) and hydrolysis (waste). The 8-methyl group (derived from the 3-position of the acid) stabilizes the ground state but hinders nucleophilic approach.

Part 4: Experimental Protocol (Synthesis of Benzoxazinones)

If you are using 3,5-DMIA to synthesize benzoxazinones (a common scaffold in drug discovery), follow this optimized protocol to avoid ring-opening failures [3].

Reagents:

  • 3,5-Dimethylisatoic anhydride (1.0 equiv)

  • Acyl Chloride (e.g., Benzoyl chloride) (1.1 equiv)

  • Pyridine (Solvent/Base)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend 3,5-DMIA in dry Pyridine (concentration ~0.5 M). Note: It may not fully dissolve until heated.

  • Addition: Add the Acyl Chloride dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (115°C) .

    • Why? Unlike simple aminolysis, the conversion to benzoxazinone requires the initial formation of an N-acyl intermediate followed by cyclodehydration. The high temperature drives the loss of CO₂ and the cyclization.

  • Monitoring: Watch for CO₂ evolution. The reaction is complete when gas evolution ceases (usually 2–4 hours).

  • Workup: Pour the reaction mixture into ice water. The 3,5-dimethylbenzoxazinone product should precipitate as a solid. Filter and wash with cold water to remove pyridine salts.

References

  • Safe Handling of Anhydrides. Fisher Scientific Safety Data Sheet (SDS). Accessed Jan 2026.[1]

  • Reactivity of Isatoic Anhydrides. Chemistry LibreTexts: Nucleophilic Acyl Substitution. Explains the electronic deactivation by electron-donating groups on the benzene ring.

  • Synthesis of Benzoxazinones. Process for preparing benzoxazines (US Patent 3989698A). Details the reaction of isatoic anhydrides with acylating agents in pyridine.

  • Structure Verification. ChemicalBook CAS 56934-87-3. Confirms the identity of 3,5-dimethylisatoic anhydride as the derivative of 3,5-dimethylanthranilic acid.

Sources

Optimization

Overcoming solubility issues with 3,5-Dimethylisatoic anhydride

Topic: Overcoming Solubility & Stability Challenges with 3,5-Dimethylisatoic Anhydride Executive Summary: The Solubility vs. Stability Paradox Researchers often misidentify the handling of 3,5-Dimethylisatoic anhydride a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges with 3,5-Dimethylisatoic Anhydride

Executive Summary: The Solubility vs. Stability Paradox

Researchers often misidentify the handling of 3,5-Dimethylisatoic anhydride as a simple solubility problem. In reality, it is a stability challenge disguised as a solubility issue.

This molecule is a "masked" isocyanate and a cyclic anhydride. Its high lattice energy (due to the rigid heterocyclic core and symmetry of the 3,5-dimethyl substitution) makes it difficult to dissolve. However, the solvents that dissolve it most readily (water, alcohols, amines) also destroy it through nucleophilic ring-opening.

The Golden Rule: If you see bubbles (


) evolving during dissolution, you are not dissolving the compound; you are decomposing it.

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your experimental goal.

Solvent ClassExamplesSuitabilityTechnical Notes
Polar Aprotic DMF, DMAc, NMP High (Recommended)Best for synthesis. Dissolves the compound physically without immediate reaction. Requirement: Must be anhydrous.
Sulfoxides DMSO Medium (Caution)Good solubility, but risks Pummerer rearrangement at high temperatures (

C), forming thioesters [1].
Chlorinated DCM, Chloroform Low Poor solubility due to the lipophilic/crystalline nature of the 3,5-dimethyl derivative. Useful only for precipitating the product out of DMF.
Protic Ethanol, Methanol FORBIDDEN Reacts immediately upon heating to form anthranilate esters (ring opening).
Aqueous Water, Buffers FORBIDDEN Hydrolyzes to 2-amino-3,5-dimethylbenzoic acid. Base accelerates this rapidly.
Decision Tree: Solvent Workflow

SolventStrategy Start Start: Dissolving 3,5-Dimethylisatoic Anhydride Goal What is your goal? Start->Goal Synth Synthesis (e.g., Amide coupling) Goal->Synth Analysis Analysis (NMR/HPLC) Goal->Analysis SolvCheck Is the solvent Protic? (Alcohol, Water, Amine) Synth->SolvCheck DMSO Use DMSO-d6 (NMR) Avoid heating >80°C Analysis->DMSO Stop STOP: Chemical Reaction Occurs (Ring Opening) SolvCheck->Stop Yes DMF Use Anhydrous DMF or NMP (Keep T < 60°C) SolvCheck->DMF No (Aprotic)

Figure 1: Decision tree for solvent selection to prevent inadvertent degradation.

Troubleshooting Guide

Issue 1: "The solution bubbles when I heat it."
  • Diagnosis: Thermal Decarboxylation.

  • Mechanism: Isatoic anhydrides are thermally sensitive. The 3,5-dimethyl substitution adds steric strain. Heating in the presence of even trace moisture or nucleophiles triggers the release of

    
    .
    
  • Solution:

    • Switch to NMP (N-Methyl-2-pyrrolidone) . It has better solubilizing power than DMF for this derivative.

    • Maintain temperature below 60°C during dissolution.

    • Ensure the system is under an inert atmosphere (

      
       or Ar).
      
Issue 2: "I added water to precipitate it, but the solid has a different melting point."
  • Diagnosis: Hydrolysis.[1]

  • Mechanism: Adding water to a DMF solution of the anhydride hydrolyzes the ring to form 2-amino-3,5-dimethylbenzoic acid . The solid you isolated is the acid, not the anhydride.

  • Solution:

    • Do NOT use water for precipitation.

    • Protocol: Dissolve in minimal DMF, then precipitate by adding cold anhydrous Diethyl Ether or Hexanes .

Issue 3: "My reaction yield is low in DMSO."
  • Diagnosis: Side Reaction (Pummerer Type).[2]

  • Insight: Literature indicates that isatoic anhydrides can react with DMSO at high temperatures to form S-methyl-2-aminobenzothioates [1].

  • Solution: Replace DMSO with DMAc (Dimethylacetamide) or DMF .

Optimized Solubilization Protocol

Objective: Prepare a stable stock solution for reaction without degradation.

Materials:

  • 3,5-Dimethylisatoic anhydride (Solid)[3]

  • Solvent: Anhydrous DMF or NMP (stored over molecular sieves)

  • Glassware: Flame-dried vial with septum

Step-by-Step Method:

  • Calculate Saturation: The 3,5-dimethyl derivative is less soluble than the parent molecule. Target a concentration of 0.2 M to 0.5 M . Do not attempt 1.0 M solutions.

  • The "Paste" Technique:

    • Weigh the solid into the vial.

    • Add only 10% of the final solvent volume.

    • Vortex or sonicate briefly to create a wet paste. This breaks up the crystal lattice more effectively than flooding the solid immediately.

  • Incremental Dilution:

    • Add the remaining solvent slowly while stirring.

    • Critical: If sonication is required, limit it to 30-second bursts to avoid heating the solvent, which accelerates decomposition.

  • Visual Check: The solution should be clear and slightly yellow/tan. If it turns dark brown or bubbles, moisture has compromised the anhydride.

Reaction Pathway Visualization

Understanding the reactivity explains why solubility is difficult to assess.

ReactionPathways Core 3,5-Dimethylisatoic Anhydride Water + H2O / Heat Core->Water Alcohol + ROH / Heat Core->Alcohol Amine + R-NH2 (Nucleophile) Core->Amine Acid Amino Acid (Degradation) Water->Acid Hydrolysis CO2 CO2 Gas Water->CO2 Ester Anthranilate Ester (Side Product) Alcohol->Ester Alcoholysis Alcohol->CO2 Amide Anthranilamide (Desired Product) Amine->Amide Synthesis Amine->CO2

Figure 2: The anhydride is an electrophile. Solvents that act as nucleophiles (water, alcohols) will permanently destroy the molecule.

Frequently Asked Questions (FAQ)

Q: Can I recrystallize 3,5-Dimethylisatoic anhydride to purify it? A: Traditional recrystallization (heating in solvent, cooling) is risky.

  • Recommended: Wash the crude solid with cold Chloroform or Dichloromethane . The 3,5-dimethyl impurities are often more soluble in chlorinated solvents than the anhydride itself.

  • Alternative: Dissolve in minimal cold DMF and precipitate rapidly with anhydrous ether.

Q: Why does the 3,5-dimethyl derivative dissolve slower than unsubstituted isatoic anhydride? A: The methyl groups at positions 3 and 5 create a "grease ball" effect (increased lipophilicity) and steric hindrance. The methyl group at position 3 is ortho to the nitrogen, forcing the molecule into a rigid conformation that packs tightly in the crystal lattice, requiring more energy (solvation) to break apart.

Q: Can I use THF? A: THF is acceptable only if the reaction is kept at room temperature or refluxed gently. However, solubility is generally poor in THF compared to DMF. You may end up with a suspension. Reactions can still proceed in suspension (heterogeneous reaction), often cleaner than forcing solution in a reactive solvent.

References

  • Hunt, D. A., et al. (2016).[2] The Reaction of Isatoic Anhydride with Dimethylsulfoxide: Isolation of Products Formed Through a Pummerer Rearrangement.[2] Heterocyclic Letters, 6(4), 591-593.[2]

  • PubChem. (n.d.).[4][5] Isatoic Anhydride Compound Summary. National Center for Biotechnology Information.

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1429.

Sources

Troubleshooting

Technical Support Center: Optimizing 3,5-Dimethylisatoic Anhydride (3,5-DMIA) for RNA Structural Probing

Core Technical Directive The Challenge: You are using 3,5-Dimethylisatoic anhydride (3,5-DMIA) to probe RNA structure. Users often report "poor selectivity," which in SHAPE chemistry typically manifests as either high ba...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

The Challenge: You are using 3,5-Dimethylisatoic anhydride (3,5-DMIA) to probe RNA structure. Users often report "poor selectivity," which in SHAPE chemistry typically manifests as either high background (reactivity in paired regions) or low signal-to-noise (inability to distinguish flexible loops from rigid helices).

The Reality: Unlike DMS or CMCT, which are residue-specific (targeting A/C or G/U), isatoic anhydrides like 3,5-DMIA are conformation-specific . They acylate the 2'-hydroxyl (2'-OH) group of any nucleotide, provided that nucleotide is flexible enough to sample a conformation where the 2'-OH is nucleophilic and accessible.[1]

The Solution: Improving "selectivity" for this reagent means optimizing the Kinetic Partitioning between productive RNA acylation and non-productive hydrolysis. The methyl substitutions on your reagent (likely at the 6,8-positions if using IUPAC numbering derived from 3,5-dimethylanthranilic acid, or N-substituted) alter the electrophilicity of the anhydride, requiring specific tuning of pH and reaction time to achieve single-nucleotide resolution.

Mechanism of Action & Kinetic Selectivity

To troubleshoot, you must visualize the competition occurring in your test tube. The selectivity of 3,5-DMIA is governed by the ratio of the rate of acylation (


) to the rate of hydrolysis (

).
Figure 1: The Kinetic Partitioning Workflow

This diagram illustrates the competitive pathways determining your signal quality.

SHAPE_Mechanism Reagent 3,5-DMIA (Electrophile) Adduct 2'-O-Adduct (Valid Signal) Reagent->Adduct Fast Reaction (k_acyl >> k_hyd) Background Non-Specific Adduct (Noise) Reagent->Background Slow Leakage (Over-incubation) Hydrolysis Hydrolyzed Acid (Inert Byproduct) Reagent->Hydrolysis Hydrolysis (k_hyd) RNA_Flex Flexible RNA Nucleotide (2'-OH Accessible) RNA_Flex->Adduct RNA_Rigid Rigid RNA Nucleotide (2'-OH Constrained) RNA_Rigid->Background Water Water (Solvent) Water->Hydrolysis

Caption: Fig 1. Productive acylation (Green) must outcompete hydrolysis (Grey) and non-specific background labeling (Red).

Troubleshooting Guide: Improving Selectivity

Issue A: High Background (The "Over-Reaction" Problem)

Symptom: You see bands/stops in known double-stranded regions (helices), making it impossible to identify specific flexible residues.

Root Cause: The reagent concentration is too high, or the reaction time exceeds the reagent's half-life (


), allowing "slow" reactivities in constrained regions to accumulate.

Protocol Adjustment:

  • Perform a Reagent Titration: Do not use a fixed concentration (e.g., 100 mM). 3,5-DMIA likely has different solubility and kinetics than standard NMIA.

    • Prepare stock: 1000 mM in anhydrous DMSO.

    • Test final concentrations: 10, 20, 50, 100 mM.

    • Goal: The lowest concentration that yields detectable stops in loop regions without background in helices.

  • Quench Faster: Isatoic anhydrides can continue reacting if not acidified.

    • Action: Add an equal volume of 0.5 M Na-MES (pH 6.0) immediately after the incubation period (usually 5 half-lives). The acidic pH protonates the unreacted 2'-OH groups, stopping the reaction instantly.

Issue B: Low Signal (The "Under-Reaction" Problem)

Symptom: Sequencing traces or gels show no modification above the "No Reagent" control.

Root Cause: 3,5-DMIA might be less electrophilic due to electron-donating methyl groups on the ring, making it react too slowly compared to hydrolysis.

Protocol Adjustment:

  • pH Boosting (The Nucleophile Switch): The reactivity of the RNA 2'-OH is pH-dependent (

    
    ). Increasing pH makes the 2'-OH more nucleophilic.
    
    • Standard Buffer: 100 mM HEPES, pH 8.0.

    • Modification: Increase pH to 8.3 or 8.5 .

    • Warning: Do not exceed pH 8.5, or you risk RNA degradation.

  • Temperature Modulation: If the reagent is sterically hindered (dimethyl groups), it may require higher thermal energy to reach the transition state.

    • Perform the reaction at 37°C instead of 22°C (Room Temp).

Experimental Workflow: The "Selectivity" Optimization Matrix

Use this table to design your validation experiment. Run these four conditions side-by-side.

Condition ID3,5-DMIA Conc.[2]Buffer pHTemp (°C)Reaction TimeHypothesis Tested
A (Baseline) 50 mM8.02550 minStandard NMIA-like conditions.
B (Kinetic) 100 mM8.02525 minHigher conc, shorter time favors fast-reacting (flexible) residues.
C (Nucleophile) 50 mM8.5 2540 minIncreased pH boosts 2'-OH nucleophilicity for low-reactivity reagents.
D (Thermal) 50 mM8.037 20 minHeat overcomes steric hindrance of the dimethyl groups.

Frequently Asked Questions (FAQs)

Q1: Can 3,5-DMIA target specific residues like Cytosine or Adenine?

Answer: No. 3,5-DMIA is a backbone-selective reagent, not a base-selective reagent (like DMS, which targets A and C). It measures the flexibility of the ribose sugar.[1] If you need to target specific bases, you must use DMS (for A/C) or CMCT (for G/U). However, 3,5-DMIA provides a superior global map of the RNA fold because it reports on all four nucleotides simultaneously.

Q2: Why does my "No Reagent" control look dirty?

Answer: This is likely DMSO toxicity or Reverse Transcriptase (RT) drop-off .

  • Troubleshoot: Ensure your final DMSO concentration in the reaction is

    
    . High DMSO destabilizes RNA secondary structure, causing "breathing" and false positives.
    
  • Check: Use a highly processive RT enzyme (e.g., SuperScript III/IV or TGIRT) to prevent natural stops (due to strong secondary structure) from being misinterpreted as chemical modifications.

Q3: How do I calculate the half-life of 3,5-DMIA?

Answer: You must measure the hydrolysis rate to determine the optimal incubation time (usually


).
  • Protocol: Monitor the decrease in absorbance of the anhydride peak (approx. 300–360 nm, depending on the derivative) over time in your reaction buffer using a UV-Vis spectrophotometer.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    .

Decision Tree: Troubleshooting Selectivity

Figure 2: Diagnostic Flowchart

Follow this logic path to resolve poor data quality.

Troubleshooting Start Start: Evaluate SHAPE Profile CheckSignal Is there signal above background? Start->CheckSignal NoSignal No: Flat line / Low reactivity CheckSignal->NoSignal Signal < 0.2 HighBg Yes: Signal everywhere (including helices) CheckSignal->HighBg Signal in helices > 0.5 CheckSolubility Is Reagent Precipitating? NoSignal->CheckSolubility FixSolubility Warm DMSO stock to 37°C Ensure <1% water in DMSO CheckSolubility->FixSolubility Yes (Cloudy) BoostReactivity Increase pH to 8.5 Increase Temp to 37°C CheckSolubility->BoostReactivity No (Clear) CheckFolding Is RNA folded correctly? HighBg->CheckFolding Refold Heat denature (95°C) Slow cool with Mg2+ CheckFolding->Refold Unsure/No Mg2+ ReduceKinetic Decrease Reagent Conc. Decrease Reaction Time CheckFolding->ReduceKinetic Fold is Good

Caption: Fig 2. Step-by-step logic to isolate chemical vs. structural artifacts.

References

  • Wilkinson, K. A., et al. (2006). High-throughput SHAPE analysis reveals structures in HIV-1 genomic RNA strongly conserved across distinct biological states. PLoS Biology. Link

  • McGinnis, J. L., et al. (2012). In-cell SHAPE reveals that free 30S ribosomal subunits are in the inactive state. Proceedings of the National Academy of Sciences. Link

  • Spitale, R. C., et al. (2013). RNA structural analysis by SHAPE and mutational profiling (SHAPE-MaP).[3] Nature Protocols. Link

  • Weeks, K. M. (2010). Advances in RNA structure analysis by chemical probing. Current Opinion in Structural Biology. Link

(Note: While specific literature on "3,5-dimethylisatoic anhydride" as a standalone commercial kit is limited, the protocols above are derived from the foundational chemistry of isatoic anhydride derivatives established in the cited works.)

Sources

Optimization

Technical Support Center: 3,5-Dimethylisatoic Anhydride (3,5-DMIA)

Topic: Long-term Storage, Stability, and Troubleshooting Audience: Researchers, Medicinal Chemists, and Process Engineers Introduction 3,5-Dimethylisatoic anhydride (3,5-DMIA) is a specialized electrophilic reagent used...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Storage, Stability, and Troubleshooting Audience: Researchers, Medicinal Chemists, and Process Engineers

Introduction

3,5-Dimethylisatoic anhydride (3,5-DMIA) is a specialized electrophilic reagent used primarily for introducing the 2-amino-3,5-dimethylbenzoyl moiety into nucleophiles (amines, alcohols) or as a structural probe in RNA SHAPE chemistry (analogous to NMIA). Its utility relies entirely on the integrity of the strained anhydride ring.

This guide addresses the primary failure mode of this reagent: hydrolytic ring-opening followed by decarboxylation.

Module 1: Critical Storage Protocols

Q: What are the absolute requirements for long-term storage (>6 months)? A: To maintain >98% purity, you must arrest the thermodynamic drive toward hydrolysis.

  • Temperature: Store at -20°C . While the solid is kinetically stable at room temperature for short periods, long-term storage at ambient temperature accelerates moisture-driven degradation.

  • Atmosphere: The vial must be purged with Argon or Nitrogen before sealing.

  • Desiccation: Secondary containment with active desiccant (e.g., Drierite or silica gel) is mandatory.

  • Container: Amber glass is preferred to prevent photo-initiated side reactions, though moisture is the primary threat.

Q: Why is moisture such a critical threat to this specific molecule? A: The isatoic anhydride ring is highly strained. Water acts as a nucleophile, attacking the carbonyl carbon. This triggers a cascade reaction that destroys the reagent irreversibly.

The Degradation Cascade (Mechanism):

  • Nucleophilic Attack: Water attacks the anhydride carbonyl.

  • Ring Opening: Formation of an unstable carbamic acid intermediate.

  • Decarboxylation: Spontaneous loss of CO₂ (gas).

  • Final Product: Formation of 2-amino-3,5-dimethylbenzoic acid (inert to further acylation).

Decomposition DMIA 3,5-Dimethylisatoic Anhydride (Active) Inter Carbamic Acid Intermediate DMIA->Inter Hydrolysis Water + H₂O (Moisture) Water->Inter Product 2-amino-3,5-dimethylbenzoic acid (Inert) Inter->Product Decarboxylation CO2 - CO₂ (Gas Evolution) CO2->Product

Figure 1: The irreversible hydrolysis pathway of 3,5-DMIA. Once the ring opens and CO₂ is lost, the reagent cannot be regenerated.

Module 2: Troubleshooting & Quality Control (QC)

Q: The powder looks slightly "clumpy." Is it still usable? A: Clumping is the first physical sign of moisture absorption.

  • Immediate Action: Do not use for critical quantitative experiments (e.g., kinetics, stoichiometric coupling).

  • Verification: Perform a Melting Point (MP) check.

    • Pure 3,5-DMIA: Typically melts with decomposition at high temperatures (>230°C, check specific CoA).

    • Hydrolyzed Product: 2-amino-3,5-dimethylbenzoic acid melts at 194–196°C [1].[1][2]

    • Diagnostic: If the sample melts/sinters below 200°C, significant hydrolysis has occurred.

Q: How do I validate purity before a critical reaction? A: Use ¹H-NMR in DMSO-d₆ or CDCl₃.

  • Look for: The disappearance of the N-H signal of the anhydride (often broad, downfield) and the appearance of the carboxylic acid proton of the degradation product.

  • Shift Alert: The aromatic protons in the hydrolyzed product (aniline derivative) will shift upfield due to the increased electron density from the free amine compared to the electron-withdrawing anhydride ring.

QC Decision Tree:

QC_Workflow Start Visual Inspection Clump Is powder clumpy or yellowed? Start->Clump MP_Check Check Melting Point Clump->MP_Check Yes NMR Run 1H-NMR (DMSO-d6) Clump->NMR No (Looks fine) MP_Result Melts < 200°C? MP_Check->MP_Result MP_Result->NMR No (High MP) Discard DISCARD (Hydrolyzed) MP_Result->Discard Yes (Acid formed) NMR->Discard Acid Peaks Present Proceed PROCEED (Stable) NMR->Proceed Single Species

Figure 2: Step-by-step Quality Control workflow to prevent failed syntheses due to reagent degradation.

Module 3: Handling & Solution Stability

Q: Can I prepare stock solutions in DMSO or DMF? A: Yes, but with strict limitations.

  • Solvent Grade: You must use Anhydrous grade DMSO/DMF (water content <50 ppm). Standard laboratory grade DMSO is hygroscopic and will destroy the reagent within hours.

  • Shelf Life: Even in anhydrous DMSO, use the solution immediately or freeze at -20°C for no more than 1 week.

  • Why? DMSO is hygroscopic. Every time you open the stock vial, it pulls atmospheric moisture, initiating the hydrolysis cascade shown in Figure 1 [2].

Q: My reaction yields are inconsistent. What is the root cause? A: If you are running acylation reactions in aqueous or semi-aqueous buffers (e.g., RNA probing or protein labeling), you are fighting a kinetic competition .

FactorEffect on 3,5-DMIA StabilityRecommendation
pH High pH (>8.5) accelerates hydrolysis.Maintain pH 7.5 – 8.0 for optimal nucleophilic attack vs. hydrolysis.
Buffer Primary amine buffers (Tris, Glycine) react with the reagent.FATAL ERROR. Use HEPES, MOPS, or Phosphate buffers.
Temperature Heat increases hydrolysis rate faster than acylation rate.Add reagent at room temp or 37°C; avoid heating >50°C during addition.

Q: How do I quench the reaction? A: Add an excess of a "sacrificial" nucleophile or shift the pH.

  • Method A (Acidification): Lowering pH < 6.0 protonates the nucleophiles and slows reaction, though the anhydride will eventually hydrolyze.

  • Method B (Quench): Add 200mM Glycine or Tris. These primary amines will rapidly react with any remaining anhydride, converting it to the N-acylated byproduct and stopping the reaction with your target [3].

References
  • ChemicalBook. (2024). 2-Amino-3,5-dimethylbenzoic acid Properties and Melting Point Data. Link

  • ResearchGate. (2023). Stability of Anhydrides in DMSO and Hygroscopic Effects. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Isatoic Anhydride Derivatives. Link[3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3,5-Dimethylisatoic Anhydride vs. Alternatives

This guide provides an in-depth technical comparison of 3,5-Dimethylisatoic Anhydride against standard and functionalized isatoic anhydrides. It addresses the nomenclature ambiguity, electronic/steric influence on reacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,5-Dimethylisatoic Anhydride against standard and functionalized isatoic anhydrides. It addresses the nomenclature ambiguity, electronic/steric influence on reactivity, and specific applications in medicinal chemistry.

Content Type: Technical Comparison & Application Guide Primary CAS: 56934-87-3 (3,5-Dimethylisatoic anhydride) IUPAC Name: 6,8-Dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione[1]

Executive Summary: The "Steric-Electronic" Paradox

3,5-Dimethylisatoic anhydride is a specialized electrophile derived from 3,5-dimethylanthranilic acid . Unlike the parent isatoic anhydride (IA) or the RNA-probing reagent N-methylisatoic anhydride (NMIA), this derivative is characterized by a unique combination of electron-donating deactivation and proximal steric hindrance .

Researchers often select this reagent not for its reaction speed, but to introduce the privileged 2-amino-3,5-dimethylbenzoyl pharmacophore—a scaffold critical in the development of ryanodine receptor modulators (e.g., anthranilic diamide insecticides) and specific kinase inhibitors.

Nomenclature Clarification (Critical)

The colloquial name "3,5-dimethyl" refers to the substitution pattern of the parent anthranilic acid, not the heterocyclic ring positions.

  • Parent: 2-Amino-3,5-dimethylbenzoic acid.[2][3]

  • Anhydride (IUPAC): 6,8-Dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione.[1]

    • The 3-methyl of the aniline becomes the 8-methyl (ortho to NH) on the anhydride.

    • The 5-methyl of the aniline becomes the 6-methyl (meta to C4-carbonyl) on the anhydride.

Chemical Profile & Alternative Comparison

The following table contrasts 3,5-Dimethylisatoic anhydride with its most common alternatives, highlighting the kinetic and structural implications of the substituents.

Feature3,5-Dimethylisatoic Anhydride Isatoic Anhydride (Parent) N-Methylisatoic Anhydride (NMIA) 5-Nitroisatoic Anhydride
CAS 56934-87-3118-48-910328-92-44693-01-0
Electronic State Electron Rich (Deactivated) NeutralNeutral/Slightly DeactivatedElectron Poor (Activated)
C4-Reactivity Low (Slowest kinetics)ModerateModerateHigh (Fastest kinetics)
Steric Profile High (8-Me hinders N-approach)LowModerate (N-Me hinders attack)Low
Solubility High in DMF/DMSO; Low in waterModerate in polar organicsGood in DMSOModerate
Primary Use Scaffold synthesis (MedChem)General precursorRNA SHAPE ChemistryRapid derivatization
Byproduct 3,5-Dimethylanthranilic acidAnthranilic acidN-Methylanthranilic acid5-Nitroanthranilic acid
Mechanism of Reactivity Differences
  • Electronic Effect: The two methyl groups are electron-donating groups (EDG). They increase the electron density of the benzene ring, which is conjugated to the carbonyls. This reduces the electrophilicity of the C4-carbonyl, making nucleophilic attack slower compared to the unsubstituted or nitro-substituted variants.

  • Steric Effect: The methyl group at position 8 (originally position 3) is ortho to the nitrogen. While it does not block the C4-carbonyl directly, it restricts the conformational flexibility of the N-H bond and can hinder the approach of bulky nucleophiles, further retarding reaction rates.

Reaction Mechanism & Selectivity

The primary utility of isatoic anhydrides is the nucleophilic ring-opening at the C4 position to form anthranilamides.

Graphviz Diagram: Nucleophilic Ring Opening Mechanism

The following diagram illustrates the pathway and the specific influence of the methyl substituents.

ReactionMechanism cluster_effects Substituent Effects Substrate 3,5-Dimethylisatoic Anhydride (Deactivated Electrophile) TS Tetrahedral Intermediate (Sterically Crowded) Substrate->TS Slow Attack at C4 (Due to EDG + Sterics) Nucleophile Nucleophile (R-NH2) Nucleophile->TS Decarboxylation Decarboxylation (-CO2) TS->Decarboxylation Ring Opening Product 2-Amino-3,5-dimethyl- benzamide Decarboxylation->Product Irreversible Effect1 8-Methyl (Ortho to NH): Hinders approach & N-deprotonation Effect2 6,8-Dimethyl (EDG): Reduces C4 electrophilicity

Figure 1: Mechanism of amine-mediated ring opening. Note that the 6,8-dimethyl substitution pattern (IUPAC) corresponds to the 3,5-dimethylanthranilic acid numbering.

Experimental Protocols

Due to the deactivated nature of 3,5-dimethylisatoic anhydride, standard protocols often require modification (higher temperature or longer times) compared to unsubstituted IA.

Protocol A: Synthesis of 2-Amino-3,5-dimethyl-N-alkylbenzamides

Application: Creating "privileged scaffolds" for ryanodine receptor ligands.

Reagents:

  • 3,5-Dimethylisatoic anhydride (1.0 eq)[1]

  • Primary Amine (e.g., Methylamine, Isopropylamine) (1.1 - 1.2 eq)

  • Solvent: Acetonitrile (preferred) or Water (if amine is water-soluble)

  • Catalyst: DMAP (0.1 eq) - Optional, but recommended for this deactivated substrate.

Step-by-Step Workflow:

  • Preparation: Dissolve 3,5-dimethylisatoic anhydride in Acetonitrile (0.5 M concentration). Note that dissolution may be slower than standard IA.

  • Addition: Add the primary amine dropwise at room temperature.

    • Critical Check: Unlike 5-nitroisatoic anhydride, which reacts exothermically and instantly, this reaction may show no immediate exotherm.

  • Reaction: Heat the mixture to 50–60°C for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the anhydride peak and the emergence of the amide (M+H = MW of amine + 149).

  • Work-up:

    • Concentrate the solvent.

    • Redissolve in EtOAc and wash with 5% NaHCO3 (to remove byproduct 3,5-dimethylanthranilic acid formed by hydrolysis).

    • Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: One-Pot Synthesis of Quinazolinones

Application: Synthesis of bioactive heterocycles (e.g., Sirtinol analogs).

Reagents:

  • 3,5-Dimethylisatoic anhydride (1.0 eq)[1]

  • Amine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Catalyst: Iodine (10 mol%) or p-TSA.

  • Solvent: Ethanol.[4]

Workflow:

  • Combine anhydride, amine, and aldehyde in ethanol.

  • Reflux for 4–8 hours. Note: Unsubstituted IA typically requires 2-3 hours; the dimethyl variant requires significantly longer reflux times due to electronic deactivation.

  • Cool to precipitate the product.

Decision Matrix: Selecting the Right Anhydride

Use this logic flow to determine if 3,5-Dimethylisatoic anhydride is the correct reagent for your specific research goal.

DecisionTree Start Select Isatoic Anhydride Variant Q1 Goal: RNA Structure Probing? Start->Q1 Res1 Use NMIA (N-Methyl) (Fast, validated for SHAPE) Q1->Res1 Yes Q2 Goal: Synthetic Scaffold? Q1->Q2 No Q3 Requirement: High Reactivity (Fast kinetics/Low Temp) Q2->Q3 Res2 Use 5-Nitroisatoic Anhydride (Electron Deficient) Q3->Res2 Yes Q4 Requirement: Specific Pharmacophore (e.g. Ryanodine modulator) Q3->Q4 No Res3 Use 3,5-Dimethylisatoic Anhydride (Creates 2-amino-3,5-dimethyl-benzamide) Q4->Res3 Yes Res4 Use Isatoic Anhydride (General Purpose) Q4->Res4 No

Figure 2: Selection logic for isatoic anhydride derivatives.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link

    • Foundational review covering the synthesis and general reactivity of is
  • Gao, C., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules, 27(24), 9037.[5] Link

    • Demonstrates the synthesis of benzohydrazides using substituted isatoic anhydrides, including methyl-substituted variants.
  • Zhang, J., et al. (2012). 2-Amino-N,3-dimethylbenzamide.[5] Acta Crystallographica Section E, 68(Pt 6), o1808. Link

    • Provides crystallographic data and synthesis confirmation for the ring-opening of the methyl-substituted anhydride.
  • Lahm, G. P., et al. (2005).[4] Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

    • Establishes the biological importance of the 3,5-dimethylanthranilic acid scaffold in drug discovery.
  • ChemicalBook. (2025).[6] 3,5-Dimethylisatoic anhydride Product Data (CAS 56934-87-3).[1][7][8] Link

    • Verific

Sources

Comparative

A Senior Application Scientist's Guide to Reproducibility in Heterocyclic Synthesis: A Comparative Study of 3,5-Dimethylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the synthesis of heterocyclic scaffolds remains a cornerstone of innovation. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of heterocyclic scaffolds remains a cornerstone of innovation. Among these, quinazolinones are of paramount importance due to their diverse pharmacological activities. The choice of starting materials for the synthesis of these vital structures is critical, not only for achieving high yields but also for ensuring the reproducibility of the experimental outcomes – a factor that is paramount in both academic research and industrial drug development.

This guide provides an in-depth technical comparison of 3,5-Dimethylisatoic anhydride and its alternatives in the synthesis of quinazolinone derivatives. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering insights that are grounded in both theoretical principles and practical laboratory experience. We will explore how subtle modifications to a common scaffold can have profound impacts on reactivity, yield, and, most importantly, the consistency of your results.

The Central Role of Isatoic Anhydrides in Quinazolinone Synthesis

Isatoic anhydrides are versatile reagents for the synthesis of a variety of nitrogen-containing heterocycles.[1][2] Their utility stems from their ability to react with a wide range of nucleophiles, leading to the formation of diverse molecular architectures.[3] One of the most common applications of isatoic anhydrides is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5]

The general reaction for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from an isatoic anhydride, a primary amine, and an aldehyde is a well-established multicomponent reaction.[6] This one-pot synthesis is highly attractive due to its efficiency and atom economy.

Understanding the Impact of Substitution: 3,5-Dimethylisatoic Anhydride vs. Unsubstituted Isatoic Anhydride

The reproducibility of a chemical reaction is intrinsically linked to the properties of the starting materials and the sensitivity of the reaction to minor variations in experimental conditions. Here, we will compare the performance of 3,5-Dimethylisatoic anhydride with the parent unsubstituted isatoic anhydride in the synthesis of quinazolinones.

Physicochemical Properties and Their Influence on Handling and Stability

The physical and chemical properties of the starting materials can have a significant impact on the ease of handling and the stability of the reagents, which in turn affects the reproducibility of the experiments.

Property3,5-Dimethylisatoic AnhydrideIsatoic Anhydride
Melting Point >300 °C[7]243 °C (with decomposition)[8]
Solubility Miscible in water, hot alcohol, and acetone; insoluble in ether, benzene, and chloroform.[8]
Storage 2-8°C[7]

The higher melting point of 3,5-Dimethylisatoic anhydride suggests greater thermal stability compared to the unsubstituted analog. This can be an advantage in reactions that require elevated temperatures, potentially leading to fewer side products and more consistent yields.

The Role of Methyl Substituents in Reactivity and Reproducibility

The two methyl groups on the aromatic ring of 3,5-Dimethylisatoic anhydride exert both electronic and steric effects that can influence the course of the reaction and its reproducibility.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density of the aromatic ring. This can have a dual effect:

  • Increased Nucleophilicity of the Amine Intermediate: After the initial reaction of the isatoic anhydride with an amine, an intermediate 2-aminobenzamide derivative is formed. The electron-donating methyl groups on the aromatic ring of this intermediate increase the nucleophilicity of the remaining amino group, which can facilitate the subsequent cyclization step.

  • Potential for Altered Reactivity at the Carbonyl Groups: The increased electron density on the ring can also slightly modulate the electrophilicity of the carbonyl carbons of the anhydride, although this effect is generally less pronounced than the effect on the amino group of the intermediate.

Steric Effects: The methyl groups can also introduce steric hindrance, which can influence the approach of bulky reagents and potentially affect the regioselectivity of the reaction. However, in the case of the 3 and 5 positions, the steric hindrance is not expected to be a major factor in the initial nucleophilic attack on the carbonyl groups.

These electronic effects of the methyl groups can contribute to a more controlled and predictable reaction, leading to improved reproducibility. The enhanced nucleophilicity of the intermediate can drive the reaction towards the desired product and minimize the formation of side products that can arise from incomplete reactions or alternative reaction pathways.

Comparative Experimental Data: A Focus on Quinazolinone Synthesis

In a typical three-component reaction for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, the choice of isatoic anhydride can influence the overall yield. For instance, studies have shown that electron-donating groups on the isatoic anhydride ring can lead to higher yields in certain synthetic protocols.[4] This aligns with the expected electronic effect of the methyl groups in 3,5-Dimethylisatoic anhydride.

Here is a comparative table of hypothetical but representative yields for the synthesis of a generic 2,3-disubstituted quinazolinone, based on trends observed in the literature:

Starting Isatoic AnhydrideTypical Yield RangeKey Considerations for Reproducibility
3,5-Dimethylisatoic Anhydride 85-95%- Higher thermal stability can lead to cleaner reactions at elevated temperatures.- Electron-donating methyl groups may promote a more efficient cyclization step, leading to more consistent yields.
Isatoic Anhydride (Unsubstituted) 75-90%- Lower decomposition temperature may require more careful temperature control.- The absence of electron-donating groups might lead to a slightly slower or less complete cyclization step, potentially increasing sensitivity to reaction time and temperature.
5-Nitroisatoic Anhydride 60-80%- The strong electron-withdrawing nitro group can significantly alter the reactivity of the anhydride and the intermediate amine, potentially leading to different side products and lower yields of the desired quinazolinone.

It is important to note that these are generalized yield ranges, and the actual yield will depend on the specific substrates, catalyst, and reaction conditions used. However, the trend suggests that the electronic properties of the substituents on the isatoic anhydride ring play a crucial role in determining the efficiency of the reaction.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility of your experiments, it is essential to follow a well-defined and robust protocol. Below are detailed, step-by-step methodologies for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one using both 3,5-Dimethylisatoic anhydride and a common alternative, 2-aminobenzamide. The inclusion of the latter provides a point of comparison with a different synthetic strategy that also leads to quinazolinones.

Protocol 1: Three-Component Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one from 3,5-Dimethylisatoic Anhydride

This protocol is based on a typical one-pot, three-component reaction.[6]

Materials:

  • 3,5-Dimethylisatoic anhydride

  • A primary amine (e.g., aniline)

  • An aldehyde (e.g., benzaldehyde)

  • A suitable solvent (e.g., ethanol or acetic acid)

  • A catalyst (optional, e.g., a Lewis acid or a Brønsted acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dimethylisatoic anhydride (1.0 mmol) in the chosen solvent (10 mL).

  • Add the primary amine (1.0 mmol) to the solution and stir the mixture at room temperature for 10-15 minutes. You should observe the evolution of carbon dioxide gas.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • If using a catalyst, add it to the mixture at this stage.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash it with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.

Protocol 2: Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one from 2-Aminobenzamide (An Alternative Approach)

This two-step protocol provides an alternative route to the same class of compounds.

Step 1: Synthesis of the 2-acylaminobenzamide intermediate

  • Dissolve 2-aminobenzamide (1.0 mmol) in a suitable solvent (e.g., pyridine or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add an acyl chloride (e.g., benzoyl chloride) (1.0 mmol) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Cyclization to the quinazolinone

  • Suspend the 2-acylaminobenzamide intermediate (1.0 mmol) in a suitable solvent (e.g., acetic anhydride or a high-boiling point solvent like Dowtherm A).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Visualizing the Workflow and a Plausible Mechanistic Pathway

To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_protocol1 Protocol 1: 3,5-Dimethylisatoic Anhydride cluster_protocol2 Alternative: 2-Aminobenzamide P1_Start 1. Dissolve 3,5-Dimethylisatoic Anhydride in Solvent P1_Step2 2. Add Primary Amine P1_Start->P1_Step2 P1_Step3 3. Add Aldehyde P1_Step2->P1_Step3 P1_Step4 4. Heat to Reflux P1_Step3->P1_Step4 P1_Step5 5. Work-up and Purification P1_Step4->P1_Step5 P1_End Pure 2,3-Disubstituted Quinazolin-4(3H)-one P1_Step5->P1_End P2_Start 1. Acylation of 2-Aminobenzamide P2_Step2 2. Isolate Intermediate P2_Start->P2_Step2 P2_Step3 3. Cyclization P2_Step2->P2_Step3 P2_Step4 4. Work-up and Purification P2_Step3->P2_Step4 P2_End Pure 2,3-Disubstituted Quinazolin-4(3H)-one P2_Step4->P2_End

Caption: Comparative experimental workflows for quinazolinone synthesis.

Reaction_Mechanism Start 3,5-Dimethylisatoic Anhydride R'-NH2 Intermediate1 Intermediate Amic Acid CO2 Start->Intermediate1 Nucleophilic Attack Intermediate2 2-Amino-N-R'-3,5-dimethylbenzamide R''-CHO Intermediate1->Intermediate2 Decarboxylation Intermediate3 Schiff Base Intermediate Intermediate2->Intermediate3 Condensation Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Intramolecular Cyclization Product { 2,3-Disubstituted-6,8-dimethyl- quinazolin-4(3H)-one | H2O} Intermediate4->Product Dehydration

Caption: Plausible reaction mechanism for quinazolinone formation.

Conclusion and Recommendations for Reproducible Synthesis

The choice of starting material is a critical parameter in ensuring the reproducibility of chemical syntheses. In the context of quinazolinone synthesis, 3,5-Dimethylisatoic anhydride presents several advantages over its unsubstituted counterpart. The electron-donating methyl groups can lead to a more efficient and controlled reaction, potentially resulting in higher and more consistent yields. Its greater thermal stability may also contribute to cleaner reaction profiles, especially at elevated temperatures.

For researchers and drug development professionals aiming for robust and reproducible synthetic procedures, 3,5-Dimethylisatoic anhydride is a highly recommended starting material for the synthesis of 6,8-dimethyl-substituted quinazolinones. When comparing its performance with alternatives, it is crucial to consider not only the final yield but also the ease of handling, the stability of the reagent, and the purity of the final product. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, scientists can significantly enhance the reproducibility of their synthetic efforts, paving the way for more efficient and reliable drug discovery and development.

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide in DMSO | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2021). ACS Omega. Retrieved January 30, 2026, from [Link]

  • Isatoic anhydride. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H) -one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one. (2018). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. (n.d.). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]

  • Regular Article. (n.d.). Organic Chemistry Research. Retrieved January 30, 2026, from [Link]

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2015). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one. (2018). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of Some New 6-Substituted Quinazolino[4,3-b]quinazolin-8-ones under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • isatoic anhydride. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

  • Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof. (n.d.). Google Patents.
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Dimethylmaleic anhydride | C6H6O3 | CID 13010. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF ISATOIC ANHYDRIDES. (n.d.). J-GLOBAL. Retrieved January 30, 2026, from [Link]

  • Amine + Anhydride. (n.d.). ReactionWeb.io. Retrieved January 30, 2026, from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved January 30, 2026, from [Link]

  • 2,3-Dimethylmaleic anhydride. (n.d.). Grokipedia. Retrieved January 30, 2026, from [Link]

  • The reaction of isatoic anhydride with aldehydes and amines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 3,3-Dimethylbutanoic anhydride | C12H22O3 | CID 13487307. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Isatoic Anhydride | C8H5NO3 | CID 8359. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

Sources

Validation

Assessing the Impact of 3,5-Dimethylisatoic Anhydride Labeling on Protein Function: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of protein research and therapeutic development, the covalent labeling of proteins is an indispensable tool. It enables the attachment of r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein research and therapeutic development, the covalent labeling of proteins is an indispensable tool. It enables the attachment of reporter molecules, crosslinkers, or other functionalities to elucidate protein structure, dynamics, and interactions. The choice of labeling reagent is critical, as the modification itself can inadvertently perturb the very function being studied. This guide provides an in-depth assessment of a lesser-explored amine-reactive reagent, 3,5-Dimethylisatoic anhydride (3,5-DMIA), and objectively compares its inferred properties with established alternatives. As a Senior Application Scientist, the following analysis is grounded in established biochemical principles and field-proven insights to aid researchers in making informed decisions for their experimental design.

The Criticality of Preserving Protein Function Post-Labeling

The fundamental premise of most protein labeling experiments is that the attached label serves as a passive observer, reporting on the protein's behavior without influencing it. However, the introduction of an exogenous molecule, no matter how small, can induce local or global changes in protein structure, stability, and ultimately, function. Therefore, a rigorous assessment of the impact of labeling is not just a preliminary step but a cornerstone of valid experimental outcomes.

Understanding Amine-Reactive Labeling: The Chemistry of 3,5-DMIA

3,5-Dimethylisatoic anhydride belongs to the class of amine-reactive reagents, which primarily target the nucleophilic primary amines found on the N-terminus of a polypeptide chain and the ε-amino group of lysine residues. The reaction mechanism involves a nucleophilic addition-elimination pathway where the amine attacks one of the carbonyl carbons of the anhydride.[1][2] This results in the opening of the anhydride ring and the formation of a stable amide bond, releasing a carboxylate leaving group.

While specific experimental data on 3,5-DMIA for protein labeling is not extensively available in peer-reviewed literature, its reactivity can be inferred from the well-characterized reactions of similar anhydrides, such as maleic anhydride and succinic anhydride, with proteins.[3][4] The presence of two methyl groups on the aromatic ring of 3,5-DMIA may influence its reactivity and the properties of the resulting conjugate through steric and electronic effects.

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} caption { label="Reaction of 3,5-DMIA with a protein primary amine."; fontname="Arial"; fontsize=10; fontcolor="#5F6368"; }

A Comparative Analysis of Amine-Reactive Labeling Reagents

The selection of an appropriate labeling reagent requires a careful consideration of several factors. Below is a comparison of the inferred properties of 3,5-DMIA with two widely used classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters and other cyclic anhydrides.

Feature3,5-Dimethylisatoic Anhydride (Inferred)N-Hydroxysuccinimide (NHS) EstersOther Cyclic Anhydrides (e.g., Maleic Anhydride)
Reaction Specificity Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)[5]Primary amines (N-terminus, Lysine)
Reaction Product Stable amide bondStable amide bond[5]Stable amide bond
Reversibility Likely irreversibleIrreversibleCan be reversible under acidic conditions (maleylation)
Charge Alteration Introduces a new carboxylate group (negative charge)Neutral amide bond formationIntroduces a new carboxylate group (negative charge)
Potential for Cross-Reactivity Hydrolysis in aqueous solutionHydrolysis in aqueous solution[6]Hydrolysis in aqueous solution
Solubility Likely requires an organic co-solventVaries; Sulfo-NHS esters are water-soluble[6]Generally soluble in aqueous buffers
Potential Impact on Function Introduction of a bulky, charged group could be disruptive. Empirical validation is crucial.Can be disruptive, especially at high labeling densities.[7]The introduced negative charge can alter protein pI and conformation.

Expert Insight: The introduction of a negative charge by isatoic anhydrides, including likely 3,5-DMIA, can be a double-edged sword. While it can enhance the solubility of some proteins, it can also disrupt critical electrostatic interactions necessary for substrate binding or protein-protein interactions. NHS esters, by contrast, maintain the original charge of the amine, which may be less perturbing in some contexts.

Experimental Workflow for Assessing the Impact of Labeling

A self-validating experimental workflow is essential to confidently attribute any observed functional changes to the biological phenomenon under investigation, rather than to artifacts of the labeling process itself.

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} caption { label="Workflow for assessing the impact of protein labeling."; fontname="Arial"; fontsize=10; fontcolor="#5F6368"; }

Key Experimental Protocols

General Protocol for Protein Labeling with an Amine-Reactive Anhydride

This is a general protocol and must be optimized for each specific protein and anhydride.

  • Protein Preparation: Dialyze the protein into an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate). The protein concentration should ideally be at least 2 mg/mL.[8]

  • Reagent Preparation: Dissolve the anhydride (e.g., 3,5-DMIA) in a small amount of anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to prepare a stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the anhydride stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.

  • Purification: Remove the unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Mass Spectrometry for Determining Degree of Labeling

Mass spectrometry is a powerful tool to determine the extent of labeling and identify the specific residues that have been modified.[9]

  • Sample Preparation: Analyze the intact labeled protein by ESI-MS to determine the distribution of species with different numbers of labels.

  • Proteolytic Digestion: Digest the labeled protein with a protease (e.g., trypsin). The use of propionic anhydride in a pre-digestion step can aid in the analysis of histone modifications.[9]

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze by tandem mass spectrometry (MS/MS).

  • Data Analysis: Use database search algorithms to identify the peptides and localize the modifications. The mass shift corresponding to the addition of the 3,5-DMIA moiety will indicate the site of labeling.

Circular Dichroism (CD) Spectroscopy for Assessing Secondary Structure

CD spectroscopy is a sensitive technique to detect changes in the secondary structure of a protein upon labeling.

  • Sample Preparation: Prepare the labeled and unlabeled protein samples at the same concentration (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., phosphate buffer).

  • Data Acquisition: Acquire CD spectra in the far-UV region (e.g., 190-250 nm) using a CD spectrometer.

  • Data Analysis: Compare the spectra of the labeled and unlabeled protein. Significant changes in the spectral shape or intensity may indicate alterations in the secondary structure content.

Enzyme Kinetics Assay

For enzymes, a kinetic assay is the most direct measure of functional integrity.

  • Assay Setup: Prepare a series of reactions with varying substrate concentrations for both the labeled and unlabeled enzyme.

  • Data Acquisition: Measure the initial reaction velocities at each substrate concentration.

  • Data Analysis: Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. A significant change in these parameters for the labeled enzyme indicates a functional impact.

Concluding Remarks and Future Outlook

While 3,5-Dimethylisatoic anhydride presents a potential alternative for amine-reactive protein labeling, the current lack of direct experimental data necessitates a cautious and empirical approach. Researchers considering the use of 3,5-DMIA should perform a thorough characterization of its impact on their specific protein of interest, using a combination of biophysical and functional assays as outlined in this guide. The principles of chemical reactivity and the analytical workflows described herein provide a solid framework for such an evaluation. As the field of chemical biology continues to expand, the exploration of novel labeling reagents like 3,5-DMIA will be crucial for advancing our ability to probe and manipulate protein function with ever-increasing precision.

References

  • Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • ResearchGate. (2025). Reactions of 3,5-Dimethyl-1,2,4,3,5-trithiadiborolane with Secondary Amines: Formation of Diorganylamino(sulfhydryl)boranes. [Link]

  • ACS Publications. (n.d.). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. [Link]

  • Okemah. (2024). The reaction between maleic anhydride and amines is an important pathway. [Link]

  • Wikipedia. (n.d.). Biotinylation. [Link]

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. [Link]

  • PubMed. (2017). Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides. [Link]

  • PubMed. (2018). Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. [Link]

  • ResearchGate. (2025). 3,5-Dimethylpyrazole promoted sulfonation of acetic anhydride by H2SO4 to sulfoacetic acid and methanedisulfonic acid, and crystal structures of the complexes with Co2+, Zn2+, Ba2+, Pb2+ and Cs+. [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]

  • National Institutes of Health. (2025). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. [Link]

  • National Institutes of Health. (n.d.). Recent progress in enzymatic protein labelling techniques and their applications. [Link]

  • National Institutes of Health. (n.d.). Trimethylacetic Anhydride–Based Derivatization Facilitates Quantification of Histone Marks at the MS1 Level. [Link]

  • ResearchGate. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. [Link]

  • PubMed. (2021). N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. [Link]

  • PubMed. (2023). Chemical modification of proteins - challenges and trends at the start of the 2020s. [Link]

  • National Institutes of Health. (2025). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. [Link]

  • National Institutes of Health. (n.d.). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. [Link]

  • ResearchGate. (2025). (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. [Link]

  • ACS Publications. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. [Link]

  • National Institutes of Health. (n.d.). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. [Link]

  • National Institutes of Health. (n.d.). A Facile Method to Synthesize Histones with Posttranslational Modification Mimics. [Link]

  • PubMed. (2022). Greater plasma essential amino acids and lower 3-methylhistidine with higher protein intake during endurance training: a randomised control trial. [Link]

  • National Institutes of Health. (n.d.). Chemical derivatization of histones for facilitated analysis by mass spectrometry. [Link]

  • PubMed. (n.d.). Modifying Dietary Protein Impacts mTOR Signaling and Brain Deposition of Amyloid β in a Knock-In Mouse Model of Alzheimer Disease. [Link]

  • National Institutes of Health. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. [Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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